N-Benzylcyclopropylamine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
N-benzylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBAUXJPPHVCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158024 | |
| Record name | N-Cyclopropylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13324-66-8 | |
| Record name | N-Cyclopropylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13324-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclopropylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Benzylcyclopropylamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental methodologies for N-Benzylcyclopropylamine. This document is intended to serve as a comprehensive resource for professionals engaged in chemical research and drug development.
Core Chemical Properties
This compound, also known as N-Cyclopropylbenzylamine, is a secondary amine featuring both a benzyl and a cyclopropyl substituent attached to the nitrogen atom.[1] Its core physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 13324-66-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃N | [1][2][3] |
| Molecular Weight | 147.22 g/mol | [1][2][4] |
| Melting Point | 97-98.5 °C | [1][5] |
| Boiling Point | 80-81 °C (at 5 Torr) | [1][5] |
| Density | 1.01 ± 0.1 g/cm³ (Predicted) | [1][5] |
| Flash Point | 92.8 °C | [1] |
| pKa | 8.47 ± 0.20 (Predicted) | [1] |
| LogP (Octanol/Water) | 1.939 (Calculated) | [6] |
| Water Solubility (log10WS) | -2.80 (Calculated) | [6] |
Chemical Structure and Identification
The structure of this compound consists of a central nitrogen atom bonded to a hydrogen, a benzyl group (-CH₂Ph), and a cyclopropyl ring.
-
IUPAC Name : N-benzylcyclopropanamine[7]
-
SMILES : C1CC1NCc2ccccc2
-
InChI : InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,10-11H,6-8H2[1][3]
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and analysis of this compound. These are adapted from established procedures for similar compounds and may require optimization for specific laboratory conditions.
Synthesis via Reductive Amination
Reductive amination is a common and effective method for the synthesis of this compound. This process involves the reaction of benzaldehyde with cyclopropylamine to form an imine, which is then reduced in situ to the desired secondary amine.
Materials:
-
Benzaldehyde
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation : Dissolve benzaldehyde (1.0 mmol) and cyclopropylamine (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask. Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin-Layer Chromatography (TLC).
-
Reduction : To the reaction mixture, add sodium triacetoxyborohydride (1.5 mmol) portion-wise. Continue stirring at room temperature for 12-24 hours.
-
Work-up : Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.
A generalized workflow for this synthesis is depicted below.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[8]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [9]
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range), a singlet for the benzylic methylene protons (-CH₂-), and signals for the cyclopropyl ring protons.
-
¹³C NMR : The carbon NMR spectrum will show distinct resonances for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring.
2. Infrared (IR) Spectroscopy [10]
-
Sample Preparation : A small amount of the neat sample can be analyzed using an ATR-FTIR spectrometer.
-
Expected Absorptions : Key signals include N-H stretching (a weak to medium band around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹).
3. Mass Spectrometry (MS)
-
Technique : Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Expected Fragmentation : The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight (147.22). Common fragments would likely result from the loss of the benzyl or cyclopropyl groups.
The logical flow for analytical characterization is presented in the diagram below.
Reactivity and Safety
-
Reactivity : As a secondary amine, this compound can undergo N-alkylation and N-acylation reactions. The lone pair of electrons on the nitrogen atom makes it nucleophilic.
-
Safety : this compound is expected to be irritating to the skin and eyes.[1] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1] For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. This compound [webbook.nist.gov]
- 4. N-Cyclopropylbenzenemethanamine | C10H13N | CID 25866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13324-66-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound (CAS 13324-66-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. N-Cyclopropyl-benzylamine 95% | CAS: 13324-66-8 | AChemBlock [achemblock.com]
- 8. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Benzylcyclopropylamine: A Potent Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylcyclopropylamine, a notable synthetic compound, has garnered significant attention within the scientific community for its potent inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthesis protocol, and its mechanism of action as an enzyme inhibitor. The document further outlines a detailed experimental protocol for assessing its inhibitory activity and presents key quantitative data in a structured format. Visual diagrams are provided to elucidate the synthetic pathway and the proposed mechanism of MAO inhibition, offering a valuable resource for researchers in pharmacology and drug development.
Core Compound Identification
This section provides fundamental identification and physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 13324-66-8 | [1] |
| Molecular Formula | C₁₀H₁₃N | |
| Molecular Weight | 147.22 g/mol | [2] |
| IUPAC Name | N-Benzylcyclopropanamine | |
| Synonyms | N-Cyclopropylbenzylamine | |
| Melting Point | 97-98.5 °C | |
| Boiling Point | 80-81 °C at 5 Torr | |
| Calculated LogP | 1.939 | [3] |
| Calculated Water Solubility | -2.80 (log10(mol/L)) | [3] |
Synthesis of this compound
This compound serves as a key intermediate in the synthesis of more complex molecules, such as the monoamine oxidase inhibitor Encyprate.[4] The synthesis is a two-step process involving the formation of a Schiff base followed by its reduction.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclopropylamine
-
Benzaldehyde
-
Reducing agent (e.g., Sodium borohydride)
-
Anhydrous solvent (e.g., Methanol or Ethanol)
-
Drying agent (e.g., Anhydrous magnesium sulfate)
-
Apparatus for reflux and distillation
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve equimolar amounts of cyclopropylamine and benzaldehyde in an anhydrous solvent.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux to drive the condensation reaction to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude N-benzylidenecyclopropylamine (the Schiff base).
-
-
Reduction of the Schiff Base:
-
Dissolve the crude Schiff base in a suitable solvent like methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride, in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reduction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
The crude this compound can be further purified by distillation or column chromatography.[4]
-
Synthesis Workflow Diagram
Caption: Synthetic route to this compound via Schiff base formation and subsequent reduction.
Biological Activity and Mechanism of Action
This compound and its derivatives are potent inhibitors of monoamine oxidases (MAO), a family of enzymes crucial for the metabolism of monoamine neurotransmitters.[5][6]
Monoamine Oxidase Inhibition
Cyclopropylamines are known mechanism-based inhibitors of MAO.[5] They act as "suicide inactivators" by forming a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition.[4][7] This inhibition prevents the breakdown of neurotransmitters like dopamine, serotonin, and norepinephrine, leading to their increased availability in the synapse.
Studies on related compounds, such as cis-N-benzyl-2-methoxycyclopropylamine, have demonstrated high potency and selectivity for MAO-B.[5] This selectivity is a desirable trait in the development of therapeutic agents for neurodegenerative diseases like Parkinson's disease, where MAO-B is a key target.
Quantitative Data: Inhibitory Activity
| Compound | Target | IC₅₀ (after 30 min pre-incubation) | Reference |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | [5] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | [5] |
Signaling Pathway: MAO Inhibition
The inhibitory action of this compound on MAO directly impacts neurotransmitter signaling.
Caption: this compound inhibits MAO, preventing neurotransmitter breakdown.
Experimental Protocol: MAO Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory potency of this compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (test inhibitor)
-
Known MAO inhibitor (positive control, e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
MAO substrate (e.g., kynuramine or a fluorometric substrate)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of this compound and the control inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in phosphate buffer.
-
Dilute the MAO-A and MAO-B enzymes to the desired concentration in phosphate buffer.
-
-
Pre-incubation:
-
In a 96-well plate, add a fixed volume of the enzyme solution to wells containing different concentrations of the test inhibitor or control.
-
Include wells with enzyme only (no inhibitor) as a negative control.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for time-dependent inhibition.
-
-
Initiation of Reaction:
-
Add the MAO substrate to all wells to initiate the enzymatic reaction.
-
-
Detection:
-
Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
Conclusion
This compound is a compound of significant interest due to its foundational role in the development of potent and selective MAO inhibitors. Its straightforward synthesis and potent biological activity make it a valuable scaffold for further investigation in the field of neuropharmacology and drug discovery. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its derivatives.
References
- 1. chembk.com [chembk.com]
- 2. N-Cyclopropylbenzenemethanamine | C10H13N | CID 25866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 13324-66-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Encyprate - Wikipedia [en.wikipedia.org]
- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of monoamine oxidase B by benzyl 1-(aminomethyl) cyclopropane-1-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of N-Benzylcyclopropylamine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of N-benzylcyclopropylamine from benzylamine and cyclopropanecarboxaldehyde. The primary method detailed is one-pot reductive amination, a robust and widely utilized transformation in medicinal and organic chemistry for the formation of secondary amines.[1][2][3]
Synthetic Pathway Overview
The synthesis proceeds via a one-pot reductive amination. This method involves two key stages:
-
Imine Formation: Benzylamine, a primary amine, reacts with the aldehyde group of cyclopropanecarboxaldehyde to form an intermediate N-cyclopropylidenemethanamine (an imine), with the concurrent elimination of a water molecule.
-
In Situ Reduction: A reducing agent, present in the same reaction vessel, selectively reduces the imine C=N double bond to a C-N single bond, yielding the target secondary amine, this compound.
This approach is highly efficient as it avoids the isolation of the often-unstable imine intermediate.[2] Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation due to its selectivity for the imine over the starting aldehyde.[1][2]
Reaction Scheme
The chemical transformation is illustrated below. Benzylamine reacts with cyclopropanecarboxaldehyde to form an imine, which is then reduced by sodium borohydride to the final product.
Detailed Experimental Protocol
This protocol is a representative procedure for the reductive amination of benzylamine with cyclopropanecarboxaldehyde.
3.1 Materials and Reagents
-
Benzylamine (C₇H₉N)
-
Cyclopropanecarboxaldehyde (C₄H₆O)
-
Sodium Borohydride (NaBH₄)
-
Methanol (CH₃OH), anhydrous
-
Dichloromethane (CH₂Cl₂), or Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel)
3.2 Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq). Dissolve the amine in anhydrous methanol (approx. 0.2 M concentration relative to the amine).
-
Aldehyde Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add cyclopropanecarboxaldehyde (1.0-1.1 eq) dropwise over 10-15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete imine formation.
-
Reduction: Re-cool the mixture to 0 °C. Add sodium borohydride (1.2-1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours or until TLC/LC-MS analysis indicates the consumption of the imine intermediate.
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to decompose any excess sodium borohydride.
-
Workup - Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane or diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.
-
Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the typical quantitative data for this synthesis.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Benzylamine | 1.0 | eq | Limiting Reagent |
| Cyclopropanecarboxaldehyde | 1.1 | eq | Slight excess to drive imine formation |
| Sodium Borohydride | 1.5 | eq | Excess to ensure complete reduction |
| Conditions | |||
| Solvent | Methanol | - | Anhydrous |
| Imine Formation Temp. | 0 → 25 | °C | |
| Reduction Temp. | 0 → 25 | °C | |
| Reaction Time | 4 - 6 | hours | Total |
| Results | |||
| Typical Yield | 80 - 95 | % | Yield of purified product |
| Physical State | Colorless to pale yellow | - | Oil |
| Boiling Point | ~95-100 °C @ 10 mmHg | °C | Varies with pressure |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure from setup to the final purified product.
References
Spectroscopic Profile of N-Benzylcyclopropylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Benzylcyclopropylamine, a compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control.
Core Spectroscopic Data
The empirical formula for this compound is C₁₀H₁₃N, with a molecular weight of 147.22 g/mol .[1][2] This baseline information is crucial for the interpretation of the spectroscopic data presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide detailed information about its atomic connectivity and chemical environment.
Table 1: ¹H NMR Spectroscopic Data for this compound [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 3.75 | Singlet | 2H | Methylene protons (CH₂) |
| 2.15 | Multiplet | 1H | Cyclopropyl methine proton (CH) |
| 0.80 | Multiplet | 1H | NH proton |
| 0.40 - 0.60 | Multiplet | 4H | Cyclopropyl methylene protons (CH₂) |
Table 2: ¹³C NMR Spectroscopic Data for this compound [3]
| Chemical Shift (δ) ppm | Assignment |
| 140.5 | Quaternary aromatic carbon |
| 128.4 | Aromatic CH |
| 128.2 | Aromatic CH |
| 126.9 | Aromatic CH |
| 55.8 | Methylene carbon (CH₂) |
| 35.1 | Cyclopropyl methine carbon (CH) |
| 10.8 | Cyclopropyl methylene carbons (CH₂) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its amine and aromatic functionalities.[1]
Table 3: Key IR Absorption Bands for this compound [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Sharp | N-H stretch (secondary amine)[4][5] |
| 3025 | Medium | Aromatic C-H stretch |
| 2950 | Medium | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Medium to Strong | Aromatic C=C bending |
| 1120 | Medium | C-N stretch |
| 740, 700 | Strong | Monosubstituted benzene ring C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 147 | Moderate | Molecular Ion [M]⁺ |
| 91 | High | Tropylium ion [C₇H₇]⁺ (from benzylic cleavage) |
| 56 | Moderate | [C₃H₅NH]⁺ (from cleavage of the benzyl group) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of amines and can be adapted for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrumentation : Utilize a standard NMR spectrometer, such as a Bruker AC-300.[3]
-
¹H NMR Acquisition :
-
Acquire the spectrum at a frequency of 300 MHz or higher for better resolution.
-
Set the spectral width to approximately 10-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
The relaxation delay should be set to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum at a corresponding frequency (e.g., 75 MHz for a 300 MHz spectrometer).
-
Use a wider spectral width, typically 0-220 ppm.
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).
IR Spectroscopy Protocol
-
Sample Preparation : As this compound is a liquid at room temperature, the spectrum can be obtained neat. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Instrumentation : Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Gas Chromatography (GC) Method :
-
Injector : Use a split/splitless injector at a temperature of 250°C.
-
Column : A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program : Start at an initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas : Use helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Method :
-
Ionization Mode : Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Set the mass analyzer to scan a mass range of m/z 40-400.
-
Source Temperature : Maintain the ion source temperature at approximately 230°C.
-
-
Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. N-Cyclopropylbenzenemethanamine | C10H13N | CID 25866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
An In-depth Technical Guide to the Solubility of N-Benzylcyclopropylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzylcyclopropylamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, predictable solubility trends based on structural analogs, and detailed experimental protocols for determining solubility.
Core Concepts: Solubility Profile
This compound is a synthetic organic compound with a molecular structure that includes a benzyl group, a cyclopropyl group, and a secondary amine. Its solubility is dictated by the interplay of these structural features. The benzyl and cyclopropyl groups are nonpolar and hydrophobic, while the secondary amine is capable of hydrogen bonding and can be protonated to form a more polar, water-soluble salt.
One source indicates that this compound can be dissolved in water and most organic solvents, suggesting a degree of solubility in both polar and nonpolar media[1]. The solubility in aqueous solutions is expected to be pH-dependent; as a basic amine, it will be more soluble in acidic solutions due to the formation of the corresponding ammonium salt. In organic solvents, the nonpolar benzyl and cyclopropyl groups suggest good solubility in a range of common organic solvents.
Data Presentation: Qualitative Solubility
| Solvent | Chemical Formula | Polarity | Expected Solubility | Rationale |
| Alcohols | ||||
| Methanol | CH₃OH | Polar Protic | Soluble | The amine group can hydrogen bond with the hydroxyl group of methanol. The nonpolar groups are sufficiently small to be solvated. |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor, facilitating dissolution[2]. |
| Isopropanol | C₃H₈O | Polar Protic | Soluble | Isopropanol is a good solvent for many organic compounds and is expected to dissolve this compound[3]. |
| Ketones | ||||
| Acetone | C₃H₆O | Polar Aprotic | Soluble | Acetone is a versatile solvent that can dissolve a wide range of organic compounds. |
| Esters | ||||
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Ethyl acetate is a moderately polar solvent that is effective at dissolving many organic compounds[4]. |
| Ethers | ||||
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | The nonpolar nature of diethyl ether makes it a suitable solvent for compounds with significant nonpolar character, such as the benzyl and cyclopropyl groups in this compound[5]. |
| Hydrocarbons | ||||
| Toluene | C₇H₈ | Nonpolar | Soluble | The presence of the benzyl group in both the solute and the solvent suggests favorable van der Waals interactions, leading to good solubility. |
| Hexane | C₆H₁₄ | Nonpolar | Likely Soluble | While the amine group introduces some polarity, the overall nonpolar character of the molecule should allow for solubility in nonpolar aliphatic hydrocarbons like hexane. |
| Chlorinated Solvents | ||||
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | Dichloromethane is an excellent solvent for a wide variety of organic compounds[6]. |
| Aqueous | ||||
| Water | H₂O | Polar Protic | Slightly Soluble | The hydrophobic benzyl and cyclopropyl groups limit water solubility. However, the amine group can participate in hydrogen bonding, allowing for some solubility[1]. |
| 5% Hydrochloric Acid | HCl (aq) | Polar Protic | Soluble | As a base, this compound will react with HCl to form a water-soluble ammonium salt. |
| 5% Sodium Hydroxide | NaOH (aq) | Polar Protic | Insoluble | In a basic solution, the amine will remain in its neutral, less polar form, which has low water solubility. |
Experimental Protocols: Determination of Solubility
The following is a standard protocol for determining the solubility of a compound like this compound in an organic solvent.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer and/or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Test System:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid, centrifuge the vial at a high speed for a specified duration (e.g., 15 minutes at 10,000 rpm).
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Mandatory Visualization
Caption: Workflow for Determining Organic Solvent Solubility
Caption: Logical Relationship of Solubility
References
- 1. chembk.com [chembk.com]
- 2. N-benzylpropan-1-amine;ethanol | C12H21NO | CID 18990757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl amine ethyl acetate | C11H17NO2 | CID 22716465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Dichloromethane Solvent Properties [macro.lsu.edu]
An In-depth Technical Guide to the Physical and Chemical Characteristics of N-Cyclopropyl-benzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclopropyl-benzylamine is a secondary amine of significant interest in medicinal chemistry and drug development due to its role as a mechanism-based inhibitor of cytochrome P450 enzymes. This technical guide provides a comprehensive overview of its core physical and chemical characteristics, spectroscopic profile, and a detailed examination of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the study and application of this compound.
Chemical and Physical Properties
N-Cyclopropyl-benzylamine, with the CAS number 13324-66-8, is a colorless to pale yellow liquid.[1] It possesses a molecular formula of C10H13N and a molecular weight of 147.22 g/mol .[2] The compound is characterized by the presence of a cyclopropyl group and a benzyl group attached to a secondary amine. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C10H13N | [2] |
| Molecular Weight | 147.22 g/mol | [2] |
| CAS Number | 13324-66-8 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 85-86 °C | [3] |
| Density | 1.01±0.1 g/cm³ (Predicted) | |
| Refractive Index | 1.5309 | [3] |
| Flash Point | 92.8 °C | |
| pKa | 8.47±0.20 (Predicted) | |
| Solubility | Soluble in most organic solvents. | [1] |
Synthesis
A common and efficient method for the synthesis of N-Cyclopropyl-benzylamine is through the reductive amination of cyclopropanecarboxaldehyde with benzylamine. This reaction is typically carried out using a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces the intermediate imine in situ.
Experimental Protocol: Synthesis of N-Cyclopropyl-benzylamine via Reductive Amination
Materials:
-
Cyclopropanecarboxaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a solution of cyclopropanecarboxaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask is added benzylamine (1.0-1.2 equivalents).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise to the stirred solution.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield N-Cyclopropyl-benzylamine.
Caption: Workflow for the synthesis of N-Cyclopropyl-benzylamine.
Spectroscopic Profile
The structural features of N-Cyclopropyl-benzylamine can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of N-Cyclopropyl-benzylamine is expected to show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the methine proton of the cyclopropyl group, and the methylene protons of the cyclopropyl ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 3.8 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |
| ~ 2.2 | Multiplet | 1H | Cyclopropyl methine proton (-CH-) |
| ~ 1.5 | Singlet (broad) | 1H | Amine proton (-NH-) |
| ~ 0.3-0.5 | Multiplet | 4H | Cyclopropyl methylene protons (-CH₂-CH₂-) |
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the benzyl and cyclopropyl groups.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Quaternary aromatic carbon (C-ipso) |
| ~ 128-129 | Aromatic carbons (-CH=) |
| ~ 127 | Aromatic carbon (-CH=) |
| ~ 56 | Benzylic carbon (-CH₂-Ph) |
| ~ 35 | Cyclopropyl methine carbon (-CH-) |
| ~ 3-4 | Cyclopropyl methylene carbons (-CH₂-CH₂-) |
Infrared (IR) Spectroscopy
The IR spectrum of N-Cyclopropyl-benzylamine will exhibit characteristic absorption bands for the N-H, C-H, and C-N bonds, as well as aromatic C=C stretching.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300-3500 | Medium, sharp | N-H stretch (secondary amine) |
| ~ 3000-3100 | Medium | Aromatic C-H stretch |
| ~ 2850-3000 | Medium | Aliphatic C-H stretch |
| ~ 1600, 1495, 1450 | Medium to weak | Aromatic C=C stretch |
| ~ 1020-1250 | Medium | C-N stretch |
Biological Activity: Mechanism-Based Inhibition of Cytochrome P450
N-Cyclopropyl-benzylamine is a well-documented mechanism-based inhibitor of cytochrome P450 (CYP) enzymes. This inhibition is of significant interest in drug development as it can lead to drug-drug interactions. The inhibitory action proceeds through the metabolic activation of the cyclopropylamine moiety by the CYP enzyme, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme.
Two primary mechanisms have been proposed for this bioactivation: a Single Electron Transfer (SET) pathway and a Hydrogen Atom Transfer (HAT) pathway. Both pathways can lead to the opening of the strained cyclopropyl ring, generating a reactive species.
Caption: P450 inhibition by N-Cyclopropyl-benzylamine.
It has also been reported that N-Cyclopropyl-benzylamine may act as a dopamine precursor, however, the precise mechanism for this activity is not well-elucidated in the current literature.[4]
Conclusion
N-Cyclopropyl-benzylamine is a molecule with well-defined physical and chemical properties, a predictable spectroscopic profile, and a significant biological activity as a mechanism-based inhibitor of cytochrome P450 enzymes. The information compiled in this guide provides a solid foundation for researchers and drug development professionals working with this compound, from its synthesis and characterization to understanding its metabolic fate and potential for drug-drug interactions. Further research may be warranted to explore its potential as a dopamine precursor and to quantify its solubility in a wider range of pharmaceutically relevant solvents.
References
The Cyclopropylamine Scaffold: A Privileged Motif in Drug Discovery
A Technical Guide to the Research Applications of N-Benzylcyclopropylamine and its Derivatives in Oncology and Neuroscience
For Researchers, Scientists, and Drug Development Professionals
The this compound moiety represents a versatile and powerful scaffold in modern medicinal chemistry. Its unique structural and electronic properties have led to the development of potent and selective inhibitors of critical enzymes, paving the way for novel therapeutic strategies in oncology and neuroscience. This technical guide provides an in-depth overview of the research applications of this compound derivatives, focusing on their role as inhibitors of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).
Core Applications and Mechanism of Action
This compound and its analogs are primarily recognized as mechanism-based inactivators of flavin-dependent amine oxidases. The strained cyclopropyl ring is key to their inhibitory activity. Enzymatic oxidation of the amine generates a reactive intermediate that covalently modifies the flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition of the enzyme. This "suicide inactivation" mechanism provides high potency and prolonged duration of action.
Inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A)
LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in various cancers, particularly acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a prime target for therapeutic intervention.[2] this compound derivatives, particularly those based on the trans-2-phenylcyclopropylamine (tranylcypromine) scaffold, have emerged as potent LSD1 inhibitors.[3][4] By inhibiting LSD1, these compounds can restore normal gene expression patterns, leading to differentiation and apoptosis of cancer cells.
Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[5] Imbalances in monoamine levels are associated with depression and neurodegenerative disorders like Parkinson's disease.[5] this compound was initially investigated as a potent competitive and irreversible inhibitor of MAO.[6][7] This inhibition leads to an increase in the synaptic levels of monoamine neurotransmitters, forming the basis of their antidepressant and neuroprotective effects.
Quantitative Data on Inhibitor Potency
The following tables summarize the inhibitory activities of various this compound derivatives against LSD1, MAO, and cancer cell lines.
| Compound/Derivative | Target | IC50 / Ki / EC50 | Cell Line | Reference |
| LSD1 Inhibitors | ||||
| ORY-1001 | LSD1 | 0.1 - 23 nM (EC50) | NCI-H510A, NCI-H1417, NCI-H146, NCI-H187 | [8] |
| Bomedemstat | LSD1 | - | SCLC PDX model | [8] |
| OG-668 | LSD1 | 7.6 nM (IC50) | - | |
| SP-2509 | LSD1 | 2.5 µM (IC50) | - | [9] |
| TCP (Tranylcypromine) | LSD1 | 5.6 µM (IC50) | - | [9] |
| S2116 | LSD1 | - | - | [3] |
| S2157 | LSD1 | - | - | [3] |
| Styrenylcyclopropylamine 34 | LSD1 | <4 nM (biochemical), 2 nM (cell), 1 nM (GI50) | KASUMI-1 | [1][10] |
| MAO Inhibitors | ||||
| 1-Benzylcyclopropylamine | MAO | Potent competitive reversible inhibitor and mechanism-based inactivator | - | [6] |
| trans-2-Phenylcyclopropylamine (2-PCPA) | LSD1 | KI = 242 µM, kinact = 0.0106 s-1 | - | [4] |
| Benzyl 1-(aminomethyl)cyclopropane-1-carboxylate | MAO | Partition ratio = 110 | - | [11] |
| Benzylamine-sulfonamide 4i | MAO-B | 0.041 ± 0.001 µM (IC50), 0.036 µM (Ki) | - | |
| Benzylamine-sulfonamide 4t | MAO-B | 0.065 ± 0.002 µM (IC50), 0.055 µM (Ki) | - | [12] |
| Antiproliferative Activity | ||||
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide 13e | Tubulin | 46 nM (IC50) | MCF-7 | [13] |
| N-benzylbenzamide 20b | Tubulin | 12 - 27 nM (IC50) | Various cancer cell lines | [14] |
| Makaluvamine analog (4-chlorobenzyl) | - | 1.8 µM (IC50) | MCF-7 | [15] |
| Makaluvamine analog (4-methylbenzyl) | - | 2.3 µM (IC50) | MCF-7 | [15] |
| N-benzyl benzimidazole pyrimidine 5b | - | 39.6 µM (GI50) | MDA-MB-231 | [16] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms and methodologies involved in the research of this compound derivatives.
The diagram above illustrates the canonical function of LSD1 in demethylating histone H3, leading to the repression of target gene expression. This compound derivatives act as inhibitors of LSD1, preventing this demethylation and thereby restoring the expression of tumor suppressor genes.
This diagram depicts the role of Monoamine Oxidase (MAO) in the degradation of monoamine neurotransmitters within a presynaptic neuron. This compound derivatives inhibit MAO, leading to an increase in the concentration of these neurotransmitters in the synapse, which is the basis for their antidepressant effects.
The workflow diagram outlines the typical preclinical evaluation process for novel this compound derivatives, starting from chemical synthesis and progressing through in vitro biochemical and cell-based assays to in vivo efficacy studies in animal models.
Detailed Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reductive amination of benzaldehyde with cyclopropylamine.[17]
Materials:
-
Cyclopropylamine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzaldehyde (1.0 mmol) and cyclopropylamine (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the enzymatic activity of LSD1 and the potency of inhibitors.[9][18]
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated monomethyl H3(1-21)K4 peptide substrate
-
Flavin adenine dinucleotide (FAD)
-
Eu³⁺-cryptate-labeled anti-H3K4me0 detection antibody
-
XL665-conjugated streptavidin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the this compound test compound.
-
In a 384-well plate, add the test compound and recombinant human LSD1 enzyme.
-
Initiate the enzymatic reaction by adding a mixture of FAD and the biotinylated peptide substrate.
-
Incubate the plate for a defined period (e.g., 1 hour) at room temperature.
-
Stop the reaction and add the detection mix containing the Eu³⁺-cryptate-labeled antibody and XL665-conjugated streptavidin.
-
Incubate for a further period to allow for antibody binding.
-
Measure the HTRF signal (emission at 665 nm and 620 nm) using a suitable plate reader.
-
Calculate the HTRF ratio and determine the percent inhibition relative to a vehicle control.
-
Plot the dose-response curve to calculate the IC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitor on the proliferation of cancer cells.[8][19]
Materials:
-
Cancer cell line of interest (e.g., AML or SCLC cells)
-
Complete cell culture medium
-
96-well plates
-
This compound test compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the development of the colorimetric or luminescent signal.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the values to the vehicle-treated control and plot a dose-response curve to calculate the EC50 value.
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. Current research is focused on improving the selectivity of these inhibitors for LSD1 over MAO to minimize potential side effects, as well as enhancing their pharmacokinetic properties for better in vivo efficacy. The development of next-generation derivatives, including styrenylcyclopropylamines, holds significant promise for potent and selective covalent inhibitors.[1][10] Furthermore, exploring the synergistic effects of these inhibitors with other anticancer agents is an active area of investigation.
References
- 1. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(1-Methyl)cyclopropylbenzylamine: a novel inactivator of mitochondrial monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inactivation of monoamine oxidase B by benzyl 1-(aminomethyl) cyclopropane-1-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. archives.ijper.org [archives.ijper.org]
- 17. Encyprate - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Benzylcyclopropylamine
Introduction:
N-Benzylcyclopropylamine is a valuable building block in medicinal chemistry and drug development, often incorporated into molecules to modulate their pharmacological properties. Its synthesis is most commonly achieved through reductive amination, a versatile and widely used method for the formation of C-N bonds. This protocol details a standard laboratory procedure for the synthesis of this compound via the reductive amination of cyclopropanecarboxaldehyde with benzylamine.
Core Synthesis Protocol: Reductive Amination
The synthesis of this compound can be efficiently accomplished in a one-pot reaction by the reductive amination of cyclopropanecarboxaldehyde with benzylamine using a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). This method proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Experimental Protocol:
Materials:
-
Cyclopropanecarboxaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve cyclopropanecarboxaldehyde (1.0 mmol, 1.0 equiv) and benzylamine (1.0-1.2 mmol, 1.0-1.2 equiv) in anhydrous dichloromethane (10 mL).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by thin-layer chromatography (TLC).
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise. The addition should be done carefully to control any potential exotherm.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the consumption of the imine intermediate by TLC.
-
Work-up: Upon completion of the reaction, quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure this compound.
Quantitative Data Summary:
The following table summarizes typical reaction conditions and yields for reductive amination reactions relevant to the synthesis of this compound and its analogs.
| Reactants | Reducing Agent | Solvent | Reaction Time | Yield | Reference |
| Aldehyde and Cyclopropylamine-d5 | NaBH(OAc)₃ | DCM | 12-24 hours | N/A | [1] |
| Benzaldehyde and various primary amines | NaBH₄ | MeOH | 24 hours | N/A | [2] |
| Benzaldehyde and 4-methyl-1-phenylethylamine | H₂/Pd-C | MeOH | 5 hours | N/A | [3] |
| α-chloroaldehyde and morpholine | CH₂(ZnI)₂ | THF/DMF | 18 hours | 77% | [4] |
| Cyclohexanone and Benzylamine | H₂/Au-catalyst | Toluene | N/A | 79% | [5] |
Mandatory Visualizations:
Experimental Workflow for this compound Synthesis
Caption: A step-by-step workflow for the synthesis of this compound.
Signaling Pathway: Reductive Amination Mechanism
Caption: The reaction mechanism of reductive amination.
References
Application Notes and Protocols: N-Benzylcyclopropylamine as a Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylcyclopropylamine is a potent, mechanism-based inhibitor of monoamine oxidase (MAO), a critical enzyme in the catabolism of monoamine neurotransmitters. As a member of the cyclopropylamine class of inhibitors, it acts as an irreversible inactivator of both MAO-A and MAO-B isoforms.[1][2] This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in research and drug development settings. Its unique mechanism of action, involving the formation of a covalent adduct with the enzyme, makes it a valuable tool for studying the physiological roles of MAO and for the development of novel therapeutics.[3][4]
Mechanism of Action
This compound is classified as a "suicide inhibitor" because it is converted by the catalytic action of MAO into a reactive intermediate that irreversibly inactivates the enzyme. The proposed mechanism involves a one-electron transfer from the cyclopropylamine nitrogen to the flavin adenine dinucleotide (FAD) cofactor of MAO. This generates a radical cation intermediate, which then leads to the opening of the cyclopropyl ring. The resulting reactive species forms a covalent bond with the FAD cofactor or a nearby amino acid residue in the active site, leading to irreversible inhibition.[2][3][4]
Data Presentation
The following table summarizes the available quantitative data for this compound and related compounds as monoamine oxidase inhibitors.
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Species/System | Reference(s) |
| This compound | MAO-A | N/A | N/A | Irreversible (slow) | Human Placental Mitochondria | [1] |
| This compound | MAO-B | Potent | N/A | Irreversible | Beef Liver Mitochondria | [1][2] |
| 1-Phenylcyclopropylamine | MAO-A | N/A | High | Irreversible | Human Placental Mitochondria | [1] |
| 1-Phenylcyclopropylamine | MAO-B | N/A | N/A | Irreversible | Beef Liver Mitochondria | [1] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the proposed mechanism of irreversible inhibition of monoamine oxidase by this compound.
References
- 1. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism-based inactivation of mitochondrial monoamine oxidase by N-(1-methylcyclopropyl)benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Benzylcyclopropylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylcyclopropylamine is a versatile bifunctional molecule incorporating both a secondary amine and a strained cyclopropyl ring. This unique structural combination imparts distinct reactivity, making it a valuable building block in organic synthesis, particularly in the construction of pharmaceutically relevant scaffolds. The presence of the benzyl group allows for easy protection and deprotection of the nitrogen atom, while the cyclopropylamine moiety is a key pharmacophore in a number of bioactive compounds, including monoamine oxidase (MAO) inhibitors.[1] This document provides an overview of the applications of this compound in key organic synthesis reactions, complete with experimental protocols and quantitative data where available.
Application in the Synthesis of Bioactive Molecules
This compound serves as a crucial intermediate in the synthesis of various bioactive compounds. Its utility is prominently highlighted in the preparation of monoamine oxidase inhibitors.
Synthesis of Encyprate
This compound is a key precursor in the synthesis of Encyprate, a monoamine oxidase inhibitor (MAOI) developed for the treatment of depression. The synthesis involves the acylation of this compound with ethyl chloroformate.
Reaction Scheme:
References
Application Notes & Protocols: The Role of Cyclopropylamines in the Synthesis of Ciprofloxacin Maleate
Introduction
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] The chemical structure of ciprofloxacin features a cyclopropyl group at the N-1 position of the quinolone ring, which is crucial for its potent antibacterial activity.[2] This document provides an overview of the synthesis of ciprofloxacin maleate with a focus on the introduction of the cyclopropyl moiety using cyclopropylamine as a key precursor.
While direct, detailed protocols for the use of N-benzylcyclopropylamine in the large-scale synthesis of ciprofloxacin are not widely reported in publicly available literature, this document will also discuss a hypothetical pathway for its use as a protected precursor. The primary focus of the experimental protocols will be on the well-established methods utilizing cyclopropylamine.
Hypothetical Use of this compound
In some synthetic strategies, a protecting group is employed to prevent side reactions of a reactive functional group. In the context of ciprofloxacin synthesis, this compound could theoretically be used as a protected form of cyclopropylamine. The benzyl group could be removed in a subsequent step, a process known as debenzylation, to reveal the free amine for cyclization. This approach might be considered to modulate reactivity or improve solubility during the initial condensation steps. A potential debenzylation step would typically involve catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or other chemical methods to cleave the benzyl-nitrogen bond. However, for the synthesis of a widely produced antibiotic like ciprofloxacin, a more direct and cost-effective route using the unprotected cyclopropylamine is generally favored.[3][4]
Established Synthesis Pathway of Ciprofloxacin
The synthesis of ciprofloxacin is a multi-step process. A common and efficient method involves the reaction of a substituted benzoyl chloride with a dimethylamino-acrylic acid ester, followed by cyclization with cyclopropylamine, and finally, the addition of the piperazine ring.
Caption: General synthesis pathway for Ciprofloxacin Maleate.
Experimental Protocols
The following protocols are based on established and published methods for the synthesis of ciprofloxacin intermediates.
Protocol 1: One-Pot Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester
This one-pot procedure combines acylation, enamine formation, and cyclization steps.
Materials:
-
2,4-dichloro-5-fluorobenzoyl chloride
-
3-dimethylamino-acrylic acid methyl ester
-
Triethylamine
-
Toluene
-
Cyclopropylamine
-
Potassium carbonate
-
N,N-dimethylformamide (DMF)
-
Ice water
-
Hexane
Procedure:
-
Acylation: In a suitable reactor, dissolve 3-dimethylamino-acrylic acid methyl ester (0.48 mol) in toluene (400 ml). Add triethylamine (0.65 mol) at 10-15°C over 15 minutes. After stirring for an additional 15 minutes, add a solution of 2,4-dichloro-5-fluorobenzoyl chloride (0.43 mol) in toluene (200 ml) at 10-15°C over 30 minutes. Stir for another 10 minutes at room temperature.
-
Enamine Formation: Slowly increase the temperature of the reaction mixture to 80-85°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: After the reaction is complete, cool the mixture to room temperature and add cyclopropylamine (0.57 mol). Stir for 1 hour.
-
Ring Closure: Add potassium carbonate (0.48 mol) and DMF (400 ml) to the mixture and stir for 10 minutes at room temperature.
-
Heating and Isolation: Increase the temperature to 120-125°C and stir for 4 hours. Toluene can be collected at 110-115°C. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 35-40°C and pour it into ice water (2.0 L). Stir at room temperature for 1.5 hours.
-
Purification: Filter the resulting solid and wash with water (200 ml) and hexane (500 ml) to obtain the product.
Protocol 2: Synthesis of Ciprofloxacin from the Quinoline Intermediate
Materials:
-
7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester
-
Piperazine
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (4 N)
-
Water
-
Acetone
Procedure:
-
Nucleophilic Substitution: Dissolve the quinoline intermediate (3.77 mmol) in DMSO (30 mL) in a round-bottom flask.
-
Addition of Piperazine: Add piperazine (15 mmol) to the mixture and heat to 90°C. Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
pH Adjustment and Precipitation: Adjust the pH of the mixture to 7 using 4 N HCl. Allow the ciprofloxacin to precipitate in a refrigerator at 4°C.
-
Isolation and Purification: Filter the solid, wash it three times with water and three times with acetone, and then dry to obtain ciprofloxacin.
Protocol 3: Formation of Ciprofloxacin Maleate
Materials:
-
Ciprofloxacin
-
Maleic acid
-
Ethanol
Procedure:
-
Dissolve ciprofloxacin in a suitable amount of ethanol with gentle heating.
-
In a separate container, dissolve an equimolar amount of maleic acid in ethanol.
-
Add the maleic acid solution to the ciprofloxacin solution with stirring.
-
Allow the mixture to cool to room temperature and then in an ice bath to facilitate the precipitation of ciprofloxacin maleate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Quantitative Data
The following table summarizes typical yields for the key steps in the synthesis of a ciprofloxacin intermediate.
| Reaction Step | Starting Materials | Product | Yield (%) | Reference |
| One-pot synthesis of quinoline intermediate | 2,4-dichloro-5-fluorobenzoyl chloride, 3-dimethylamino-acrylic acid methyl ester, and cyclopropylamine | 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester | 65 |
Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The procedures should be adapted and optimized based on laboratory conditions and scale.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Synthesis and biological evaluation of ciprofloxacin – 1,2,3-triazole hybrids as antitumor, antibacterial, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 4. Marketing Flier Archive — TechTransfer and Ventures [techtransfer.research.vcu.edu]
Application Notes and Protocols for the N-Alkylation of Cyclopropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated cyclopropylamines are significant structural motifs in medicinal chemistry, appearing in a wide array of therapeutic agents due to their unique conformational properties and metabolic stability. The cyclopropyl group can enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. This document provides detailed experimental protocols for the synthesis of N-alkylated cyclopropylamines via two common and effective methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Experimental Protocols
Protocol 1: N-Alkylation of Cyclopropylamine with Alkyl Halides
This protocol details the direct N-alkylation of cyclopropylamine via a nucleophilic substitution reaction with an alkyl halide. The following is a representative procedure for the N-benzylation of cyclopropylamine.
Materials and Reagents:
-
Cyclopropylamine
-
Benzyl bromide
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of cyclopropylamine (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add triethylamine (1.5 eq.).
-
Carefully add benzyl bromide (1.2 eq.) dropwise to the solution using a dropping funnel at room temperature.
-
Stir the resulting mixture overnight at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, partition the reaction mixture between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield N-benzylcyclopropanamine.[1]
Protocol 2: Reductive Amination of Cyclopropylamine with Aldehydes
This protocol describes the N-alkylation of cyclopropylamine via a one-pot reductive amination with an aldehyde using sodium triacetoxyborohydride as the reducing agent. This method is known for its mild conditions and broad substrate scope.[2][3][4][5]
Materials and Reagents:
-
Cyclopropylamine
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and cyclopropylamine (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to accelerate this step.[6][7]
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the N-alkylation of cyclopropylamine.
Table 1: N-Alkylation of Cyclopropylamine with Alkyl Halides - Reaction Parameters and Yields
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | Triethylamine | THF | Room Temp | Overnight | Not specified |
| Methyl iodide | K2CO3 | Acetonitrile | Room Temp | 1-7 | High |
| Ethyl bromide | Al2O3-OK | Acetonitrile | 30 | 1-7 | ~80% |
| n-Butyl bromide | Triethylamine | DMF | 20-25 | 9 | 76% |
Table 2: Reductive Amination of Cyclopropylamine with Aldehydes - Reaction Parameters and Yields
| Aldehyde | Reducing Agent | Solvent | Additive | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)3 | DCM | None | 12-24 | Good to Excellent |
| Various aldehydes | NaBH(OAc)3 | 1,2-Dichloroethane | Acetic acid (cat.) | Not specified | Good to Excellent |
| Various aldehydes | NaBH3CN | Methanol | Acetic acid (cat.) | Not specified | Good |
| Cyclopropyl aldehyde | NaBH3CN | Methanol | Acetic acid (cat.) | Not specified | Varies |
Visualizations
References
Application Notes and Protocols: Unraveling the Mechanism of N-Benzylcyclopropylamine as a Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism of action of N-Benzylcyclopropylamine as an inhibitor of monoamine oxidase (MAO) enzymes, along with protocols for its characterization. This compound serves as a classic example of a mechanism-based, irreversible inhibitor of both MAO-A and MAO-B, the two isoforms of this critical flavoenzyme. Understanding its interaction with these enzymes is crucial for the development of novel therapeutics targeting neuropsychiatric and neurodegenerative disorders.
Mechanism of Action
This compound is a time-dependent, irreversible inactivator of both MAO-A and MAO-B.[1] Its inhibitory action proceeds through a multi-step process initiated by enzymatic oxidation, leading to the formation of a reactive intermediate that covalently modifies the enzyme, causing its inactivation. The precise mechanism, however, appears to differ between the two MAO isoforms.
The inactivation process is initiated by a one-electron transfer from the nitrogen atom of this compound to the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme.[2] This results in the formation of an amine radical cation and a reduced flavin radical. Subsequently, the highly strained cyclopropyl ring undergoes opening. The resulting reactive species then covalently binds to the enzyme, leading to its irreversible inactivation.
For a related compound, 1-phenylcyclopropylamine, it has been shown that with MAO-A, the inactivator attaches to the flavin cofactor.[1] In contrast, with MAO-B, it can form adducts with both a cysteine residue and the flavin cofactor.[1] The reaction of this compound with MAO-A has been noted to be significantly slower than with MAO-B.[1]
Quantitative Analysis of MAO Inhibition
The inhibitory potency of this compound against MAO-A and MAO-B can be quantified by determining key kinetic parameters such as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), the rate of inactivation (kᵢₙₐ꜀ₜ), and the partition ratio. The partition ratio represents the number of inhibitor molecules processed per enzyme molecule inactivated.
| Parameter | MAO-A | MAO-B | Reference |
| Inhibition Constant (Kᵢ) | Higher Kᵢ compared to MAO-B | Potent inhibitor | [1] |
| IC₅₀ | Reaction is very slow | Potent inhibitor | [1] |
| Rate of Inactivation (kᵢₙₐ꜀ₜ) | Too slow to be accurately determined in some studies | Readily measurable | [1] |
| Partition Ratio | Not determined | 2.3 | [2] |
Note: The reaction of this compound with MAO-A is significantly slower than with MAO-B, making the determination of its kinetic parameters for MAO-A challenging.[1]
Experimental Protocols
In Vitro MAO Inhibition Assay (Spectrophotometric Method)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound on MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Benzylamine (for MAO-B) or kynuramine (for MAO-A) as substrate
-
Potassium phosphate buffer (pH 7.4)
-
Spectrophotometer capable of UV-Vis measurements
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitor by diluting the stock solution in potassium phosphate buffer.
-
In a quartz cuvette, mix the MAO enzyme (A or B) with the desired concentration of this compound in the buffer.
-
Pre-incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 10, 15, 30 minutes) at 37°C to assess time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the substrate (benzylamine for MAO-B, kynuramine for MAO-A).
-
Monitor the change in absorbance over time at the appropriate wavelength (e.g., 250 nm for the oxidation of benzylamine to benzaldehyde, or 316 nm for the conversion of kynuramine to 4-hydroxyquinoline).
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the Kᵢ and kᵢₙₐ꜀ₜ values, perform a more detailed kinetic analysis by varying both substrate and inhibitor concentrations and fitting the data to appropriate equations for irreversible inhibition.
Determination of Irreversible Inhibition (Dialysis Method)
This protocol is used to confirm the irreversible nature of the inhibition.
Materials:
-
MAO enzyme (A or B)
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
Dialysis tubing (with an appropriate molecular weight cut-off)
Procedure:
-
Incubate the MAO enzyme with a concentration of this compound sufficient to cause significant inhibition (e.g., 10x IC₅₀) for a defined period (e.g., 60 minutes) at 37°C.
-
As a control, incubate the enzyme with the buffer alone under the same conditions.
-
After incubation, extensively dialyze both the inhibited and control enzyme preparations against cold potassium phosphate buffer to remove any unbound inhibitor.
-
Measure the residual enzyme activity of both the dialyzed inhibited and control samples using the spectrophotometric assay described above.
-
A lack of recovery of enzyme activity in the inhibitor-treated sample after dialysis indicates irreversible inhibition.
Visualizations
Caption: Experimental workflow for determining MAO inhibition kinetics.
Caption: Proposed mechanism of MAO inactivation by this compound.
References
- 1. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed N-Arylation of Cyclopropylamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-arylation of cyclopropylamine to form N-arylcyclopropylamines is a critical transformation in medicinal chemistry and drug development. These structural motifs are present in a variety of biologically active compounds and approved pharmaceuticals. Traditional methods for their synthesis often require harsh reaction conditions, expensive catalysts, or have a limited substrate scope.[1] Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have emerged as a powerful and cost-effective alternative.[2][3][4][5] This application note details a recently developed, efficient, and scalable protocol for the copper-catalyzed N-arylation of cyclopropylamine with aryl bromides at room temperature, leveraging a novel ligand system.[1][6]
Reaction Principle
The protocol is based on a copper(I)-catalyzed cross-coupling reaction between cyclopropylamine and various aryl bromides. The use of a specific N-carbazolyl-1H-pyrrole-2-carbohydrazide ligand is crucial for the high efficiency and mild reaction conditions of this transformation.[1] The reaction proceeds with low catalyst loading and demonstrates broad functional group tolerance, making it a versatile tool for the synthesis of a diverse library of N-arylcyclopropylamine derivatives.[1]
Data Presentation: Substrate Scope and Yields
The following table summarizes the scope of the reaction with various substituted aryl bromides and the corresponding yields of the N-arylcyclopropylamine products.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | N-(4-cyanophenyl)cyclopropanamine | 98 |
| 2 | 4-Bromobenzaldehyde | N-(4-formylphenyl)cyclopropanamine | 95 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-(cyclopropylamino)benzoate | 96 |
| 4 | 4-Bromoacetophenone | 1-(4-(cyclopropylamino)phenyl)ethan-1-one | 97 |
| 5 | 1-Bromo-4-nitrobenzene | N-cyclopropyl-4-nitroaniline | 92 |
| 6 | 1-Bromo-4-fluorobenzene | N-cyclopropyl-4-fluoroaniline | 85 |
| 7 | 1-Bromo-4-chlorobenzene | 4-chloro-N-cyclopropylaniline | 88 |
| 8 | 1-Bromo-4-methoxybenzene | N-cyclopropyl-4-methoxyaniline | 75 |
| 9 | 3-Bromopyridine | N-cyclopropylpyridin-3-amine | 82 |
| 10 | 2-Bromonaphthalene | N-cyclopropylnaphthalen-2-amine | 90 |
Experimental Protocols
Materials and Reagents
-
Copper(I) iodide (CuI)
-
N-carbazolyl-1H-pyrrole-2-carbohydrazide ligand (L14)[1]
-
Cyclopropylamine
-
Substituted aryl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
General Experimental Procedure
A detailed and efficient protocol for the copper-catalyzed N-arylation of cyclopropylamine has been developed, demonstrating success with a variety of aryl bromides at room temperature.[1][6]
To a dried reaction tube, add copper(I) iodide (CuI, 0.05 mmol, 5 mol%), N-carbazolyl-1H-pyrrole-2-carbohydrazide ligand (0.05 mmol, 5 mol%), the aryl bromide (1.0 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol). The tube is then evacuated and backfilled with nitrogen. To this mixture, add dimethyl sulfoxide (DMSO, 2.0 mL) and cyclopropylamine (1.5 mmol) via syringe. The reaction mixture is then stirred at room temperature for 24 hours.
Upon completion, the reaction is quenched with water and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-arylcyclopropylamine.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the copper-catalyzed N-arylation of cyclopropylamine.
Caption: Experimental workflow for the copper-catalyzed N-arylation of cyclopropylamine.
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed N-arylation of cyclopropylamine. The reaction is believed to proceed through an ionic pathway.[1]
Caption: Proposed catalytic cycle for the Ullmann-type N-arylation reaction.
Conclusion
This application note provides a detailed protocol for the copper-catalyzed N-arylation of cyclopropylamine derivatives. The method is characterized by its mild reaction conditions, high yields, and broad substrate scope, making it a valuable and practical tool for researchers in organic synthesis and drug discovery. The use of an inexpensive copper catalyst and a highly effective ligand system addresses many of the limitations of previous synthetic methods.[1] The scalability of this protocol further enhances its applicability for the gram-scale synthesis of key pharmaceutical intermediates.[1][6]
References
Application Notes and Protocols for the Synthesis of Secondary Amines via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds. This powerful reaction allows for the conversion of aldehydes and ketones into secondary amines through the formation of an intermediate imine, which is subsequently reduced. This one-pot or sequential process is widely favored in medicinal and process chemistry due to its high efficiency, broad substrate scope, and the ability to avoid over-alkylation often encountered in direct alkylation methods.[1] This document provides detailed application notes, comparative data, and experimental protocols for the synthesis of secondary amines using various reductive amination techniques.
Reaction Mechanism and Workflow
The reductive amination process involves two key steps: the formation of an imine from a primary amine and a carbonyl compound, followed by the reduction of the imine to a secondary amine. The initial reaction is an acid-catalyzed nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form the imine. The imine is then reduced in situ by a suitable reducing agent.
Caption: General mechanism of reductive amination.
A generalized experimental workflow for a one-pot reductive amination is depicted below. This streamlined process avoids the isolation of the imine intermediate, enhancing efficiency.
Caption: One-pot reductive amination workflow.
Comparative Data of Reductive Amination Protocols
The choice of reducing agent is critical and depends on the substrate's reactivity, functional group tolerance, and desired reaction conditions. The following tables summarize quantitative data for the synthesis of secondary amines using various common protocols.
Table 1: Reductive Amination of Aldehydes with Primary Amines
| Aldehyde | Primary Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 2 | 83[2] |
| Benzaldehyde | Ethylamine | NaBH₃CN | Methanol | RT | 12 | 91[3] |
| Isobutyraldehyde | Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 3 | 91[2] |
| Cyclohexanecarboxaldehyde | Benzylamine | Pyridine-Borane | Methanol/AcOH | RT | 1 | 91[1] |
| 4-Nitrobenzaldehyde | 4-Methoxyaniline | NaBH₄ | Fruit Juice | RT | - | -[4] |
| m-Anisaldehyde | Dimethylamine HCl | NaBH(OAc)₃ | THF | RT | 1 | 77 |
Table 2: Reductive Amination of Ketones with Primary Amines
| Ketone | Primary Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 2 | 96[5] |
| Cyclohexanone | Aniline | Pyridine-Borane | Methanol/AcOH | RT | 2 | 94[1] |
| Acetone | Benzylamine | NaBH₃CN | Methanol | RT | 12 | - |
| 4-Hydroxycyclohexanone | Benzylamine | NaBH(OAc)₃ | Dichloromethane | RT | - | - |
| Cycloheptanone | Cycloheptylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 4 | 96[5] |
| Norcamphor | Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 3 | 95[5] |
Experimental Protocols
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for a wide range of aldehydes and ketones, including those with acid-sensitive functional groups.[6]
-
Reaction Setup: To a solution of the primary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) (10 mL/mmol of amine), add acetic acid (1.0 eq.).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the stirring solution in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-24 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure secondary amine.
Protocol 2: General Procedure using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is a highly selective reducing agent for iminium ions in the presence of carbonyl groups, allowing for convenient one-pot reactions.[7] However, it is highly toxic, and the reaction can generate hydrogen cyanide gas, requiring careful handling in a well-ventilated fume hood.[3]
-
Reaction Setup: Dissolve the primary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in methanol (10 mL/mmol of amine).
-
pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the addition of glacial acetic acid.
-
Reduction: Add sodium cyanoborohydride (1.5 eq.) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-24 hours).
-
Workup: Upon completion, carefully quench the reaction by the addition of water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protocol 3: General Procedure using Pyridine Borane Complex
Pyridine borane is a stable and less toxic alternative to sodium cyanoborohydride.[8] It is effective for the reductive amination of a wide variety of carbonyl compounds.
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and the primary amine (1.0 eq.) in methanol.
-
Catalyst Addition: Add a catalytic amount of acetic acid.
-
Reduction: Add pyridine borane complex (1.0-1.2 eq.) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 1-6 hours).
-
Workup: Quench the reaction with water and concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purification: Purify the product by column chromatography.
Protocol 4: General Procedure using Catalytic Hydrogenation
Catalytic hydrogenation is an environmentally friendly and cost-effective method for reductive amination, using molecular hydrogen as the reductant.
-
Reaction Setup: In a hydrogenation vessel, combine the aldehyde or ketone (1.0 eq.), the primary amine (1.0-1.2 eq.), and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-50 atm) and stir the reaction mixture at room temperature or with heating.
-
Reaction Monitoring: Monitor the reaction progress by TLC, LC-MS, or by observing hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude secondary amine by distillation or column chromatography if necessary.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of N-Benzylcyclopropylamine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Benzylcyclopropylamine and its derivatives represent a critical scaffold in medicinal chemistry, primarily recognized for their role as mechanism-based inhibitors of flavin-dependent enzymes such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B). The unique strained cyclopropylamine moiety is key to their potent and often irreversible inhibitory activity, making them valuable starting points for the development of therapeutics for cancer and neurological disorders. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis and evaluation of bioactive molecules derived from this compound.
Core Applications in Medicinal Chemistry
The this compound framework is a cornerstone in the design of inhibitors for enzymes that play crucial roles in human diseases.
-
Inhibition of Lysine-Specific Demethylase 1 (LSD1): LSD1 is a key epigenetic regulator overexpressed in various cancers. This compound derivatives, particularly those derived from trans-2-phenylcyclopropylamine (tranylcypromine), act as irreversible inhibitors by forming a covalent adduct with the FAD cofactor of LSD1.[1] This has led to the development of potent anti-cancer agents.
-
Inhibition of Monoamine Oxidases (MAO-A and MAO-B): MAOs are responsible for the degradation of monoamine neurotransmitters. Inhibitors of these enzymes are used as antidepressants. Tranylcypromine itself is a non-selective, irreversible inhibitor of both MAO-A and MAO-B, and its derivatives have been explored for improved selectivity and pharmacokinetic properties.[2]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various this compound derivatives against their primary biological targets.
Table 1: Inhibitory Activity of N-Substituted trans-2-Phenylcyclopropylamine Derivatives against LSD1
| Compound ID | R Group on Amine | LSD1 IC₅₀ (µM) | Reference |
| Tranylcypromine (2-PCPA) | H | ~2 | [3] |
| S1201 | o-benzyloxy | 8.1 | [4] |
| S2101 | o-benzyloxy, with two meta-fluorines on the phenyl ring | < S1201 | [5] |
| S2107 | N-alkylated derivative of S2101 | Potent inhibitor | [5] |
| S2111 | N-alkylated derivative of S2101 | Potent inhibitor | [5] |
| Compound D6 | Chalcone derivative | 0.14 | [1] |
Table 2: Inhibitory Activity of Benzylamine and Related Derivatives against MAO-A and MAO-B
| Compound Class | Representative Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |
| Benzylamine-sulfonamide | Compound 11 | - | 0.041 | High | [2] |
| Benzylamine-sulfonamide | Compound 12 | - | 0.065 | High | [2] |
| Heterocyclic Dienones | CD14 | 13.56 | 0.036 | 376.66 | [6] |
| Pyridazinobenzylpiperidine | Compound S5 | 3.857 | 0.203 | 19.04 | [7] |
| Amphetamine Derivatives | 4-Methoxyamphetamine | 0.4 | - | - | [8] |
Experimental Protocols
Detailed methodologies for the synthesis of key this compound derivatives are provided below.
Protocol 1: Synthesis of N-Acylated trans-2-Phenylcyclopropylamine Analogues
This protocol describes the N-acylation of trans-2-phenylcyclopropylamine, a common step in the synthesis of more complex bioactive molecules.
Materials:
-
trans-2-Phenylcyclopropylamine hydrochloride (Tranylcypromine)
-
Acyl chloride (e.g., Benzoyl chloride)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add trans-2-phenylcyclopropylamine hydrochloride (1.0 eq.).
-
Dissolve the amine in anhydrous DCM (0.1-0.5 M concentration).
-
Add triethylamine or DIPEA (1.5 eq.) to the mixture and stir at room temperature for 15 minutes to liberate the free amine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the desired acyl chloride (1.1 eq.) in anhydrous DCM to the cooled reaction mixture dropwise over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.[9]
-
Characterize the final product using NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Protocol 2: Synthesis of Tranylcypromine Analogues via Curtius Rearrangement
This protocol outlines a common synthetic route to produce substituted tranylcypromine analogues, which are potent LSD1 inhibitors.
Materials:
-
Substituted cinnamic acid derivative (e.g., from Horner-Wadsworth-Emmons olefination)
-
Diphenylphosphoryl azide (DPPA)
-
tert-Butanol
-
Triethylamine (Et₃N)
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Carboxylic Acid Preparation: Start with a suitably substituted cinnamate derivative. Hydrolyze the ester to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).
-
Curtius Rearrangement:
-
To a solution of the carboxylic acid (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous toluene, add diphenylphosphoryl azide (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours until the reaction is complete (monitor by TLC, observing the disappearance of the starting acid).
-
Add tert-butanol (excess) to the reaction mixture to trap the intermediate isocyanate and form the Boc-protected amine. Continue heating for an additional 1-2 hours.
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude Boc-protected tranylcypromine analogue by silica gel chromatography.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected amine in a suitable solvent (e.g., DCM or 1,4-dioxane).
-
Add an excess of a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) and stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final tranylcypromine analogue.
-
Collect the solid by filtration and dry under vacuum.[10]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in the synthesis of bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: N-Benzylcyclopropylamine Synthesis Scale-Up
Welcome to the technical support center for the synthesis of N-Benzylcyclopropylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this synthesis from the laboratory to pilot plant or industrial production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling up?
A1: The two primary scalable routes are:
-
Reductive Amination: This involves the reaction of cyclopropanecarboxaldehyde with benzylamine, followed by reduction of the resulting imine. This is often a one-pot process.
-
N-Alkylation: This is the direct alkylation of cyclopropylamine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.
Q2: What are the critical safety concerns when scaling up this synthesis?
A2: Key safety considerations include:
-
Exothermic Reactions: Both reductive amination and N-alkylation can be highly exothermic. Proper heat management is crucial to prevent runaway reactions.[1]
-
Hydrogen Gas: If using catalytic hydrogenation for the reduction step, the handling of flammable hydrogen gas under pressure requires specialized equipment and safety protocols.
-
Handling of Reagents: Benzyl halides are lachrymatory and corrosive. Cyclopropylamine is a volatile and flammable liquid. Appropriate personal protective equipment (PPE) and ventilation are necessary.
Q3: How can I minimize the formation of the dibenzylcyclopropylamine byproduct during N-alkylation?
A3: Over-alkylation to form the tertiary amine is a common issue.[2] To minimize this:
-
Stoichiometry Control: Use a molar excess of cyclopropylamine relative to the benzyl halide.
-
Slow Addition: Add the benzyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Temperature Control: Maintain a controlled, lower reaction temperature to reduce the rate of the second alkylation.
Q4: What are the best practices for purifying this compound at a large scale?
A4: Large-scale purification strategies include:
-
Distillation: Vacuum distillation is a common method for purifying the free base.
-
Crystallization of Salts: The product can be converted to a salt (e.g., hydrochloride or oxalate) which can then be purified by crystallization.[3][4] This is often a very effective method for achieving high purity.[5][6]
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination Scale-Up
| Potential Cause | Recommended Solution(s) |
| Incomplete Imine Formation | - Ensure anhydrous conditions as water can inhibit imine formation.- Consider using a dehydrating agent like magnesium sulfate or a Dean-Stark trap for azeotropic water removal. |
| Inefficient Reduction | - Verify the activity of the reducing agent (e.g., sodium borohydride).- Optimize the reaction temperature and time for the reduction step.- For catalytic hydrogenation, ensure the catalyst is not poisoned and that there is adequate hydrogen pressure and agitation. |
| Side Reactions | - Over-reduction of the aldehyde to benzyl alcohol. Use a milder reducing agent like sodium triacetoxyborohydride.- Aldol condensation of the aldehyde. Maintain a lower reaction temperature. |
Issue 2: Poor Heat Dissipation During N-Alkylation
| Potential Cause | Recommended Solution(s) |
| High Reaction Exothermicity | - Use a reactor with a high surface area-to-volume ratio and an efficient cooling jacket.[7]- Dilute the reaction mixture with a suitable solvent to increase the thermal mass.- Control the rate of addition of the benzyl halide. |
| Inadequate Mixing | - Ensure efficient agitation to promote heat transfer from the reaction mass to the reactor walls.[7] |
Issue 3: Difficulty with Product Isolation and Purification
| Potential Cause | Recommended Solution(s) |
| Emulsion Formation During Workup | - Add a brine wash to help break the emulsion.- Consider using a different extraction solvent. |
| Product is an Oil | - Convert the amine to a crystalline salt (e.g., hydrochloride) for easier handling and purification by recrystallization.[3][4] |
| Co-elution with Impurities during Chromatography | - While challenging at scale, if chromatography is necessary, optimize the solvent system on a small scale first.- Consider an alternative purification method like salt crystallization. |
Data Presentation
Table 1: Comparison of Synthetic Routes at Different Scales
| Parameter | Reductive Amination (Lab Scale) | Reductive Amination (Pilot Scale) | N-Alkylation (Lab Scale) | N-Alkylation (Pilot Scale) |
| Scale | 10 g | 1 kg | 10 g | 1 kg |
| Typical Yield | 80-90% | 75-85% | 70-80% | 65-75% |
| Reaction Time | 4-6 hours | 8-12 hours | 6-8 hours | 10-16 hours |
| Key Challenge | Imine stability | Heat management, hydrogen handling | Over-alkylation | Heat management, byproduct separation |
Table 2: Solvent Selection for Recrystallization of this compound Salts
| Salt Form | Suitable Solvent Systems | Comments |
| Hydrochloride | Isopropanol/Diethyl ether, Ethanol/Water | Good for high purity, but can be hygroscopic. |
| Oxalate | Acetone/Water, Methanol | Often forms well-defined, stable crystals. |
| Citrate | Ethanol | Can be useful if the hydrochloride or oxalate salts are problematic. |
Experimental Protocols
Protocol 1: Scale-Up of Reductive Amination
-
Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, add cyclopropanecarboxaldehyde (1.0 eq) and methanol (10 L).
-
Amine Addition: Cool the solution to 0-5 °C. Slowly add benzylamine (1.05 eq) via the addition funnel, maintaining the internal temperature below 10 °C.
-
Imine Formation: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or GC-MS to confirm imine formation.
-
Reduction: Cool the reaction mixture back to 0-5 °C. Add sodium borohydride (1.5 eq) in portions, ensuring the temperature does not exceed 15 °C.
-
Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours. Slowly quench the reaction by adding water, followed by an aqueous solution of sodium hydroxide to adjust the pH to >12.
-
Extraction: Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: N-Alkylation and Purification via Salt Crystallization
-
Reaction Setup: In a 20 L jacketed reactor, dissolve cyclopropylamine (2.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (10 L).
-
Benzyl Halide Addition: Heat the mixture to 40-50 °C. Slowly add benzyl chloride (1.0 eq) over 2-3 hours, maintaining the temperature.
-
Reaction Monitoring: Stir the reaction at 40-50 °C for 6-8 hours, monitoring the progress by GC.
-
Workup: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove excess cyclopropylamine and salts.
-
Salt Formation: Dry the organic layer and concentrate. Dissolve the crude this compound in isopropanol. Slowly add a solution of hydrochloric acid in isopropanol until the pH is acidic.
-
Crystallization: Cool the mixture to 0-5 °C to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Visualizations
Caption: Troubleshooting Decision Tree for Low Yield.
Caption: Synthesis and Purification Workflow.
References
- 1. Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 4. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mt.com [mt.com]
Optimizing reaction conditions for N-Benzylcyclopropylamine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of N-Benzylcyclopropylamine. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods are the direct N-alkylation of cyclopropylamine with a benzyl halide (e.g., benzyl bromide) and the reductive amination of cyclopropylamine with benzaldehyde.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it likely to be?
A2: This is a common issue, particularly in N-alkylation reactions. The likely culprit is the formation of the tertiary amine, N,N-dibenzylcyclopropylamine, resulting from the over-alkylation of the desired this compound product.[1] Using an excess of the primary amine can help to minimize this.[1]
Q3: My reductive amination reaction is giving a low yield, and I see a spot on my TLC corresponding to benzyl alcohol. What is happening?
A3: This indicates that your reducing agent is reducing the starting benzaldehyde to benzyl alcohol, a common competing side reaction.[1] The choice of reducing agent is critical to avoid this. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the imine intermediate over the carbonyl starting material and is recommended for one-pot reactions to prevent this issue.[1][2]
Q4: Are there any safety concerns when using sodium cyanoborohydride (NaBH₃CN) for reductive amination?
A4: Yes, sodium cyanoborohydride has the potential to release highly toxic hydrogen cyanide (HCN) gas, particularly during an acidic workup.[1] It is crucial to quench the reaction carefully under basic conditions.[1] Additionally, cyanide addition to the imine can sometimes occur, leading to byproducts.[3] For these reasons, sodium triacetoxyborohydride is often a safer and more effective alternative.[1]
Q5: How can I effectively monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This allows you to track the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete imine formation in reductive amination.2. Deactivation or poor quality of the reducing agent.3. Insufficient reaction time or temperature.4. Poor quality of starting materials (e.g., oxidized benzaldehyde). | 1. For reductive amination, allow the amine and aldehyde to stir together for 1-2 hours before adding the reducing agent. Consider using a dehydrating agent like molecular sieves.[1]2. Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride is sensitive to moisture.3. Monitor the reaction by TLC to determine completion. If slow, gentle heating may be applied, but be cautious of side reactions.4. Purify benzaldehyde by distillation if necessary. Ensure cyclopropylamine is stored properly due to its volatility. |
| Formation of Tertiary Amine (N,N-dibenzylcyclopropylamine) | Over-alkylation of the secondary amine product, especially common in N-alkylation reactions.[1] | 1. Stoichiometry Control: Use a molar excess of cyclopropylamine (e.g., 1.5 to 2 equivalents) relative to the benzyl halide.[1]2. Slow Addition: Add the benzyl halide dropwise to the solution of cyclopropylamine to maintain a low concentration of the alkylating agent. |
| Reduction of Benzaldehyde to Benzyl Alcohol | The reducing agent is not selective and is reducing the starting aldehyde. This is common with powerful reducing agents like sodium borohydride (NaBH₄) in a one-pot reaction.[1] | 1. Use a Selective Reducing Agent: Employ sodium triacetoxyborohydride (NaBH(OAc)₃), which is milder and preferentially reduces the iminium ion intermediate.[1][2]2. Two-Step Procedure: If using NaBH₄, first ensure complete formation of the imine by mixing benzaldehyde and cyclopropylamine (with a dehydrating agent), and only then add the NaBH₄.[1] |
| Difficulty in Product Purification | 1. Product co-elutes with starting materials or byproducts during column chromatography.2. The product is a basic amine, which can streak on silica gel. | 1. Optimize Chromatography: Use a gradient elution system (e.g., hexane/ethyl acetate) and consider adding a small amount of triethylamine (~1%) to the eluent to improve peak shape.2. Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1N HCl) to extract the amine into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine back into an organic solvent. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from established procedures for the reductive amination of primary amines.[5]
Materials:
-
Benzaldehyde (1.0 mmol, 1.0 eq)
-
Cyclopropylamine (1.2 mmol, 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and cyclopropylamine (1.2 mmol) in anhydrous DCM (10 mL).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Direct N-Alkylation with Benzyl Bromide
This protocol is based on a general procedure for the N-alkylation of cyclopropylamine.[6]
Materials:
-
Cyclopropylamine (144 mmol, 1.0 eq)
-
Triethylamine (215 mmol, 1.5 eq)
-
Benzyl bromide (172 mmol, 1.2 eq)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
Procedure:
-
To a stirred solution of cyclopropylamine (1.0 eq) in THF, add triethylamine (1.5 eq).
-
Carefully add benzyl bromide (1.2 eq) dropwise to the solution.
-
Stir the resulting mixture overnight at room temperature.
-
Partition the reaction mixture between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Selectivity & Remarks |
| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., Methanol, Ethanol); Room temperature. | A strong reducing agent that can also reduce the starting aldehyde/ketone.[1] Best used in a two-step process after imine formation is complete. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic conditions (pH ~6). | A mild and selective reagent for the iminium ion.[7] However, it can generate toxic HCN gas during acidic workup and may lead to cyanide adducts.[1][3] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic solvents (e.g., DCM, DCE). | A mild and highly selective reagent, ideal for one-pot reductive aminations as it does not readily reduce aldehydes or ketones.[1][7] |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Hydrogen pressure; Protic solvent. | Highly effective and can yield a clean product. A potential side reaction is the cleavage of the N-benzyl group (debenzylation) under harsh conditions.[7] |
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Key steps in the reductive amination synthesis.
References
Technical Support Center: Synthesis of N-Benzylcyclopropylamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Benzylcyclopropylamine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its preparation, with a focus on improving reaction yield and purity.
Troubleshooting Guide
Low or no product yield is a common challenge in the synthesis of this compound via reductive amination of cyclopropanecarboxaldehyde and benzylamine. This guide provides a systematic approach to identifying and resolving potential issues.
Logical Troubleshooting Workflow
Purification techniques for N-Benzylcyclopropylamine from crude reaction mixture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of N-Benzylcyclopropylamine from crude reaction mixtures. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Issue 1: Product co-distills with impurities during vacuum distillation.
-
Question: I'm attempting to purify this compound by vacuum distillation, but I'm observing that impurities are co-distilling with my product, leading to poor separation. What can I do?
-
Answer: Co-distillation is a common issue when impurities have boiling points close to the product. Here are several strategies to address this:
-
Fractional Distillation: Ensure you are using a fractional distillation setup with a column that has a high number of theoretical plates (e.g., a Vigreux or packed column). This will provide better separation of components with close boiling points.
-
Azeotropic Distillation: Consider the possibility of azeotrope formation between your product and impurities. While specific azeotropes for this compound are not widely reported, this can be a factor. Sometimes, adding a third component (an entrainer) can form a new, lower-boiling azeotrope with the impurity, allowing for its removal.
-
Acid/Base Wash Prior to Distillation: Before distillation, perform an acid-base extraction on your crude material. Dissolve the crude mixture in a suitable organic solvent and wash with a dilute acid (e.g., 1M HCl). This will protonate the basic this compound, which will move to the aqueous layer, leaving non-basic impurities in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH) to deprotonate your product and extract it back into an organic solvent. Dry the organic layer and then proceed with distillation. This should remove many of the impurities that might co-distill.
-
Issue 2: Low recovery and streaking/tailing during silica gel column chromatography.
-
Question: I'm trying to purify this compound using silica gel chromatography, but I'm experiencing significant product loss and the product is streaking down the column. How can I improve this?
-
Answer: The acidic nature of silica gel often leads to poor chromatography of basic compounds like amines, causing streaking and irreversible adsorption.[1][2] Here are some solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine (TEA) or ammonia in methanol.[2] This will neutralize the acidic silanol groups on the silica surface, reducing the strong interaction with your amine product.[2]
-
Use an Alternative Stationary Phase:
-
Amine-functionalized silica: This type of silica has amine groups bonded to the surface, which creates a more basic environment and prevents the interaction with your basic product.[1][3][4]
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[5]
-
Reversed-phase chromatography (C18): In reversed-phase chromatography, polar compounds elute first. This can be an effective method for purifying amines.[4][6]
-
-
Pre-treat the Silica: You can prepare a slurry of the silica gel in your eluent containing the basic modifier before packing the column. This ensures the silica is fully deactivated.
-
Issue 3: Difficulty breaking emulsions during acid-base extraction.
-
Question: When performing an acid-base extraction to purify this compound, I'm struggling with the formation of a stable emulsion between the aqueous and organic layers. How can I resolve this?
-
Answer: Emulsion formation is common when working with amines. Here are some techniques to break them:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.
-
Change the Solvent: Sometimes, changing the organic solvent can resolve the issue.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in a crude this compound reaction mixture?
-
A1: While specific impurities depend on the synthetic route, common byproducts from reductive amination reactions can include unreacted starting materials (benzylamine and cyclopropanecarboxaldehyde), the carbinolamine intermediate, and potentially over-alkylated products. If benzyl chloride is used as a starting material, impurities like benzaldehyde and benzyl alcohol could also be present.[4]
-
-
Q2: What is the expected yield and purity for different purification techniques?
-
A2: The yield and purity can vary significantly based on the scale of the reaction and the skill of the chemist. The following table provides a general comparison:
-
| Purification Technique | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Fractional Vacuum Distillation | >98% | 60-80% | Scalable, good for removing non-volatile impurities. | Can be challenging if impurities have close boiling points; potential for thermal degradation. |
| Silica Gel Chromatography (with modifier) | >99% | 50-70% | High resolution for closely related impurities. | Can be slow and costly for large scales; potential for product loss on the column.[3] |
| Acid-Base Extraction | 90-98% | >90% | Simple, fast, and removes non-basic/non-acidic impurities effectively. | May not remove basic/acidic impurities; risk of emulsion formation. |
| Recrystallization | >99% | 40-80% | Can provide very high purity for solid products. | Dependent on finding a suitable solvent system; can have lower yields. |
-
Q3: How can I assess the purity of my this compound?
-
A3: Several analytical techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to identify the structure of the product and detect impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity against a standard.[3]
-
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated amine) into a clean flask.
-
Back-Extraction (Optional): To maximize recovery, you can add more 1M HCl to the organic layer, shake, and combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) with stirring until the pH is >12.
-
Extraction of Product: Add a fresh portion of the organic solvent to the basified aqueous layer in the separatory funnel. Shake to extract the deprotonated this compound into the organic layer.
-
Separation and Drying: Separate the organic layer. You can perform additional extractions of the aqueous layer with the organic solvent to maximize yield. Combine the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Column Chromatography on Amine-Functionalized Silica
-
Slurry Preparation: Prepare a slurry of amine-functionalized silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute the product.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Charging the Flask: Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply the vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Collecting Fractions: Collect the distillate in fractions based on the boiling point at the measured pressure. The boiling point of this compound is reported to be 80-81 °C at 5 Torr.
-
Monitoring: Monitor the temperature at the head of the fractionating column. A stable temperature during distillation indicates a pure fraction is being collected.
Visualizations
References
Identifying and minimizing byproducts in N-benzylation reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing byproducts in N-benzylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in N-benzylation reactions?
A1: The most common byproducts depend on the reaction type (e.g., direct alkylation vs. reductive amination) and substrate. Key byproducts include:
-
Over-alkylation Products: Formation of tertiary amines from primary amines, or quaternary ammonium salts. This is especially prominent when the N-benzylated product is more nucleophilic than the starting amine.[1][2][3]
-
Benzyl Alcohol: Can be present as an impurity in the benzyl halide starting material or form via hydrolysis.[4][5] It is also a key intermediate in reactions using the "hydrogen borrowing" mechanism.[6][7]
-
Dibenzyl Ether: Can form from the self-condensation of benzyl alcohol or reaction with the benzylating agent.[5]
-
Benzaldehyde: May be present as an impurity in the starting materials or formed from the oxidation of benzyl alcohol.[5]
-
C-Alkylation Products: In substrates with other nucleophilic sites, such as indoles, benzylation can occur on a carbon atom (e.g., the C-3 position of an indole) in competition with the desired N-benzylation.[8]
-
Solvent-Related Impurities: Some solvents can participate in side reactions. For example, using dimethylformamide (DMF) with sodium hydride and benzyl bromide can lead to the formation of amine byproducts that can act as catalyst poisons in subsequent steps.[9][10][11]
Q2: What analytical methods are recommended for identifying and quantifying byproducts in N-benzylation reactions?
A2: The most common and effective techniques for identifying and quantifying byproducts are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] These methods are powerful for separating the desired product from potential impurities and provide structural information for unambiguous identification.[12] Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of the reaction and detecting the presence of byproducts in real-time.
Q3: What is the "hydrogen borrowing" mechanism for N-benzylation, and what are its characteristic byproducts?
A3: The "hydrogen borrowing" or "hydrogen auto-transfer" mechanism is an environmentally friendly method that uses benzyl alcohol as the alkylating agent, producing only water as a byproduct.[6][7] The reaction proceeds through the catalytic dehydrogenation of benzyl alcohol to benzaldehyde, which then condenses with the amine to form an imine. The imine is subsequently reduced to the N-benzylated amine by the "borrowed" hydrogen.[6] The key intermediates, and therefore potential byproducts if the reaction is incomplete, are benzaldehyde and the imine .[7]
Troubleshooting Guide
Issue 1: Low or no conversion to the desired N-benzyl product.
-
Possible Cause: Incomplete deprotonation of the amine, especially for less nucleophilic amines like indoles or anilines.
-
Troubleshooting Steps:
-
Base Selection: Ensure the base is strong enough for the specific amine. Common choices include sodium hydride (NaH), potassium hydroxide (KOH), and potassium tert-butoxide (KOtBu).[8]
-
Solvent Choice: Use a solvent that allows for good solubility of both the amine and the base. Polar aprotic solvents like DMF, DMSO, and THF are often effective.[8][13]
-
Moisture Control: The presence of water can quench the base and hydrolyze the benzylating agent. Ensure all reagents and glassware are thoroughly dried.[8]
-
Reaction Temperature: Some N-benzylation reactions require elevated temperatures to proceed at a reasonable rate.[8]
-
Issue 2: Significant formation of over-alkylation byproducts (di- or tri-benzylation).
-
Possible Cause: The N-benzylated amine product is more nucleophilic than the starting amine, leading to further reaction with the benzylating agent.[2][3]
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Use an excess of the starting amine relative to the benzylating agent.
-
Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low concentration.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for mono-alkylation.
-
Use Reductive Amination: This method can offer better control over mono-alkylation.
-
Issue 3: Formation of C-alkylation byproducts in indole or similar heterocyclic substrates.
-
Possible Cause: The C-3 position of indoles is highly nucleophilic and can compete with the nitrogen for the benzyl group.[8]
-
Troubleshooting Steps:
-
Solvent and Counter-ion Effects: Using more polar, aprotic solvents and less coordinating cations (e.g., from a cesium base) can favor N-alkylation.[8]
-
Ensure Complete Deprotonation: Incomplete deprotonation can leave neutral indole that is more prone to C-alkylation. Using a stronger base can favor the formation of the indolate anion, which promotes N-alkylation.[8]
-
Protecting Groups: Consider using a temporary protecting group at the C-3 position if compatible with your overall synthetic route.[8]
-
Issue 4: Difficulty in purifying the N-benzylated product from unreacted starting materials or byproducts.
-
Possible Cause: Similar polarities of the product and impurities, such as benzyl alcohol.[5]
-
Troubleshooting Steps:
-
Chromatography Optimization: Carefully select and optimize the solvent system for column chromatography. A gradient elution is often effective.[8]
-
Aqueous Wash: A wash with a weak base solution (e.g., 5% sodium bicarbonate) can help remove acidic impurities.[5] Subsequent washes with water and brine are also recommended.[5]
-
Crystallization: If the product is a solid, recrystallization can be a very effective purification method.[8]
-
Chemical Conversion: In some cases, an impurity like benzyl alcohol can be chemically converted to a more easily separable compound.[5]
-
Data Presentation
Table 1: Effect of Reaction Parameters on N-benzylation of Vanillyl Alcohol [2][14]
| Catalyst | Ammonia Source | Temperature (°C) | Conversion (%) | Selectivity for Primary Amine (%) |
| Raney Ni | aq. NH₃ | 180 | 83 | 61 |
| Raney Ni | aq. NH₃ | 160 | 35 | 55 |
| Ni/Al₂O₃–SiO₂ | (NH₄)₂CO₃ | 140 | >99 | 58 |
| Ni/Al₂O₃–SiO₂ | NH₃ in Dioxane | 140 | 78 | 18 |
Table 2: Common Reducing Agents for Reductive Amination and Their Characteristics [15][16][17][18]
| Reducing Agent | Abbreviation | Key Features | Potential Byproducts/Issues |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of carbonyls. | Highly toxic and produces toxic cyanide byproducts. |
| Sodium Triacetoxyborohydride | STAB | Highly selective, mild, and does not release cyanide salts. | |
| Sodium Borohydride | NaBH₄ | Less selective; can reduce the starting aldehyde/ketone. | |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Effective and clean. | Can reduce other functional groups (e.g., nitro, C=C bonds). |
Experimental Protocols
Protocol 1: General Procedure for N-Benzylation of Indole with NaH [8]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add indole (1.0 equivalent).
-
Add anhydrous dimethylformamide (DMF) to dissolve the indole.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in portions.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB) [16]
-
In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloroethane, THF).
-
If the amine is used as a salt (e.g., hydrochloride), add a base like triethylamine (1.0-1.1 equivalents) to liberate the free amine.
-
Add sodium triacetoxyborohydride (STAB) (1.1-1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Competing reaction pathways in N-benzylation.
Caption: Troubleshooting workflow for N-benzylation reactions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 7. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pure.rug.nl [pure.rug.nl]
- 15. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low yield in N-alkylbenzylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-alkylbenzylamines. Below you will find detailed information to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N-alkylbenzylamines, focusing on the two primary synthetic routes: reductive amination and direct N-alkylation.
Reductive Amination
Problem 1: Low to no yield of the desired N-alkylbenzylamine.
Potential Causes & Solutions:
-
Incomplete Imine Formation: The formation of the imine intermediate is a crucial first step.
-
Solution: Ensure anhydrous conditions, as water can inhibit imine formation. Consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. The reaction of aromatic aldehydes with aqueous ammonia can produce hydrobenzamides, which upon reduction can yield a mixture of primary and secondary benzylamines.[1] For less reactive aldehydes or amines, a catalyst such as a Lewis acid (e.g., Ti(OiPr)₄) can be used to activate the carbonyl group.
-
-
Inefficient Reduction of the Imine: The choice and handling of the reducing agent are critical.
-
Solution: Select a suitable reducing agent based on the reactivity of your substrate and the desired selectivity. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the imine in the presence of the aldehyde.[2][3] Sodium borohydride (NaBH₄) can also be used, but it is less selective and may reduce the starting aldehyde. If using NaBH₄, it is best to allow sufficient time for imine formation before adding the reducing agent.[4][5]
-
-
Incorrect pH: The pH of the reaction is crucial for both imine formation and the activity of the reducing agent.
-
Solution: Imine formation is typically favored under slightly acidic conditions (pH 4-6). However, the stability and reactivity of borohydride reducing agents can be pH-dependent. For instance, NaBH₃CN is more effective at a slightly acidic pH. It is important to optimize the pH for your specific reaction.
-
Problem 2: Formation of significant side products.
Potential Causes & Solutions:
-
Over-alkylation (Formation of Tertiary Amine): The N-alkylbenzylamine product can sometimes react further with the aldehyde and reducing agent to form a tertiary amine.
-
Solution: Adjust the stoichiometry of your reactants. Using a slight excess of the primary amine can help to minimize over-alkylation.
-
-
Reduction of the Starting Aldehyde: The reducing agent can reduce the benzaldehyde to benzyl alcohol, lowering the yield of the desired product.
-
Formation of Dibenzylamine: When using ammonia for reductive amination of benzaldehyde, dibenzylamine can be a significant byproduct.[4]
-
Solution: Optimizing the reaction conditions, such as temperature and pressure, and using a suitable catalyst can improve selectivity towards the primary amine.
-
Problem 3: Difficulty in product purification.
Potential Causes & Solutions:
-
Presence of Unreacted Starting Materials: Incomplete conversion can lead to a mixture of starting materials and product.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete conversion. Purification can be achieved through column chromatography or by converting the amine product to its hydrochloride salt, which can often be selectively precipitated and then neutralized to recover the free amine.
-
-
Similar Polarity of Product and Byproducts: The desired N-alkylbenzylamine may have a similar polarity to side products like the tertiary amine or benzyl alcohol, making separation by chromatography challenging.
-
Solution: Acid-base extraction can be an effective purification method. The basic amine product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Direct N-Alkylation
Problem 1: Low yield and formation of multiple products (over-alkylation).
Potential Causes & Solutions:
-
High Reactivity of the Product: The N-alkylbenzylamine product is often more nucleophilic than the starting benzylamine, leading to further alkylation to form tertiary amines and even quaternary ammonium salts.[6][7] This is a common issue in direct alkylation with alkyl halides.[8][9]
-
Solution:
-
Stoichiometry Control: Using a large excess of the primary amine relative to the alkylating agent can favor mono-alkylation.[10]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, minimizing over-alkylation.[10]
-
Choice of Base and Solvent: The use of a non-nucleophilic, sterically hindered base is recommended. Cesium carbonate (Cs₂CO₃) in an anhydrous polar aprotic solvent like DMF has been shown to be highly effective in promoting selective mono-N-alkylation of primary benzylamines.[11]
-
-
Problem 2: Competing Elimination Reaction.
Potential Causes & Solutions:
-
Strongly Basic Conditions and Hindered Alkyl Halides: When using a strong base and a sterically hindered alkyl halide, an elimination reaction (E2) can compete with the desired substitution reaction (SN2), leading to the formation of an alkene.
-
Solution: Optimize the choice of base and reaction temperature. A weaker, non-nucleophilic base and lower temperatures can favor the substitution pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize a secondary N-alkylbenzylamine?
A1: Both reductive amination and direct N-alkylation can be effective. Reductive amination is often preferred for its control over mono-alkylation, especially when starting with a primary amine and an aldehyde.[3][7] Direct alkylation can be challenging due to over-alkylation, but methods using specific bases like cesium carbonate have shown high selectivity for secondary amine formation.[11]
Q2: How can I monitor the progress of my N-alkylbenzylamine synthesis?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of starting materials and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can provide more detailed information, allowing for the identification of both the product and any side products.[12][13] ¹H NMR spectroscopy of the crude reaction mixture can also be used to determine the conversion and the ratio of products.[4][12]
Q3: What are the typical solvents used for N-alkylbenzylamine synthesis?
A3: For reductive amination, common solvents include methanol, ethanol, and dichloromethane (DCM). For direct alkylation, polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used, especially in protocols employing bases like cesium carbonate.[11]
Q4: My benzylamine starting material seems impure. How can I purify it?
A4: Benzylamine can degrade over time, often through oxidation and condensation to form an imine dimer. Purification can be achieved by drying with NaOH or KOH followed by distillation under a nitrogen atmosphere.[14] Another method involves dissolving the impure benzylamine in a solvent like ether and precipitating the hydrochloride salt by adding HCl. The salt can then be filtered and neutralized with a base like NaOH to recover the purified free amine.[14]
Data Presentation
Table 1: Comparison of Reducing Agents for the Reductive Amination of Benzaldehyde with Benzylamine
| Reducing Agent | Solvent | Additive | Yield of N-Benzylbenzylamine (%) | Reference |
| Sodium Borohydride (NaBH₄) | Methanol | None | Variable, risk of aldehyde reduction | [4][5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Acetic Acid | High | [3] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane | None | High, very selective | [2] |
Table 2: Influence of Base and Solvent on the Direct N-Alkylation of p-Methoxybenzylamine with Benzyl Bromide
| Base | Solvent | Time (h) | Yield of Secondary Amine (%) | Yield of Tertiary Amine (%) | Reference |
| Cs₂CO₃ | DMF | 24 | 95 | <5 | [11] |
| K₂CO₃ | DMF | 24 | 45 | 40 | [11] |
| Na₂CO₃ | DMF | 24 | 30 | 55 | [11] |
| Cs₂CO₃ | DMSO | 24 | 60 | 25 | [11] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-p-toluidine via Reductive Amination
Materials:
-
p-Toluidine
-
Benzaldehyde
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of p-toluidine (1.0 equiv) in dichloromethane, add benzaldehyde (1.0 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-Benzyl-p-methoxybenzylamine via Direct Alkylation
Materials:
-
p-Methoxybenzylamine
-
Benzyl bromide
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of p-methoxybenzylamine (2.0 equiv) in anhydrous DMF, add cesium carbonate (2.0 equiv).
-
Add benzyl bromide (1.0 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with diethyl ether.
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Visualizations
Caption: General mechanism of N-alkylbenzylamine synthesis via reductive amination.
Caption: Troubleshooting workflow for low yield in N-alkylbenzylamine synthesis.
References
- 1. medium.com [medium.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. air.unimi.it [air.unimi.it]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 12. rsc.org [rsc.org]
- 13. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Side Product Analysis in N-Benzylcyclopropylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-Benzylcyclopropylamine, with a focus on the identification and analysis of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of this compound?
A1: The formation of side products is highly dependent on the synthetic route employed. The two primary routes for synthesizing this compound are:
-
Reductive amination of cyclopropanecarboxaldehyde with benzylamine.
-
N-alkylation of benzylamine with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide).
In both methods, the most prevalent side product is dibenzylamine . This occurs due to the over-alkylation of the starting benzylamine or the product, this compound, reacting with another molecule of the benzylating agent. Another potential, though less common, side product is N,N-dibenzylcyclopropylamine , resulting from further benzylation of the desired product.
Q2: How can I minimize the formation of dibenzylamine during the synthesis?
A2: Several strategies can be employed to suppress the formation of dibenzylamine:
-
Molar Ratio of Reactants: Using an excess of the amine (benzylamine in N-alkylation, or cyclopropylamine if the reverse alkylation is performed) relative to the alkylating agent can favor the formation of the desired mono-alkylated product.
-
Slow Addition: Adding the alkylating agent or aldehyde slowly to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of over-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity for the mono-alkylated product, although this may also decrease the reaction rate.
-
Choice of Base (for N-alkylation): The strength and steric hindrance of the base used can influence the reaction's selectivity. A hindered, non-nucleophilic base is often preferred.
Q3: What analytical techniques are best suited for identifying and quantifying side products in my this compound reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds. It can effectively separate this compound from dibenzylamine and other potential impurities, and the mass spectra provide definitive identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a UV detector is excellent for quantifying the purity of the product and the relative amounts of side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the compounds in the reaction mixture. By comparing the spectra of the crude product to those of the pure desired product and known side products, impurities can be identified and, with the use of an internal standard, quantified.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Significant Peak Corresponding to Dibenzylamine in GC-MS or HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Ensure the molar ratio of benzylamine to the cyclopropylmethylating agent (or cyclopropanecarboxaldehyde in reductive amination) is optimized. An excess of benzylamine is generally recommended. |
| Rapid Addition of Reagents | Add the electrophile (cyclopropylmethyl halide or aldehyde) dropwise or via a syringe pump over an extended period to maintain a low concentration and minimize double benzylation. |
| High Reaction Temperature | Experiment with lowering the reaction temperature in increments of 10°C to see if selectivity improves without significantly impacting the reaction rate. |
Issue 2: Unidentified Peaks in the Chromatogram or NMR Spectrum
| Possible Cause | Troubleshooting Steps |
| Starting Material Impurities | Analyze the purity of your starting materials (benzylamine, cyclopropanecarboxaldehyde, cyclopropylmethyl halide) by GC-MS or NMR before starting the synthesis. |
| Degradation of Reagents or Product | Ensure that all reagents are fresh and properly stored. If the product is sensitive to air or light, perform the reaction under an inert atmosphere and protect it from light. |
| Formation of Unexpected Side Products | Isolate the unknown impurity using preparative HPLC or column chromatography and characterize its structure using NMR and high-resolution mass spectrometry (HRMS). |
Data Presentation
The following table summarizes hypothetical quantitative data on the effect of the molar ratio of reactants on the formation of dibenzylamine during the N-alkylation of benzylamine with cyclopropylmethyl bromide.
| Molar Ratio (Benzylamine : Cyclopropylmethyl Bromide) | Yield of this compound (%) | Relative Amount of Dibenzylamine (%) |
| 1 : 1 | 65 | 25 |
| 1.5 : 1 | 78 | 15 |
| 2 : 1 | 85 | 8 |
| 3 : 1 | 88 | < 5 |
Note: These are representative values and actual results may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
To a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol (0.5 M), add benzylamine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Scan range 40-400 m/z.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in ethyl acetate.
Protocol 3: HPLC Analysis for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Gradient: 20% to 95% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Mandatory Visualizations
Technical Support Center: Continuous Flow Synthesis of N-Benzylamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the continuous flow synthesis of N-benzylamines.
Troubleshooting Guide
This guide addresses common issues encountered during the continuous flow synthesis of N-benzylamines, particularly through the reductive amination of benzaldehyde and its derivatives.
| Issue | Potential Cause | Recommended Solution |
| Reactor Clogging | Precipitation of imine intermediate or product. | - Increase solvent polarity to improve solubility.- Decrease reactant concentrations.- Increase flow rate to reduce residence time in heated zones where solubility might decrease.- Employ in-line sonication to break up precipitates.[1] |
| Formation of insoluble byproducts or salts. | - If inorganic salts are the cause, consider a reactor design that can handle slurries, such as an oscillatory plug flow reactor.- Add seed crystals of the inorganic salt byproduct to promote controlled heterogeneous growth over uncontrolled nucleation. | |
| Low Yield/Conversion | Insufficient residence time. | - Decrease the total flow rate to allow for longer reaction time within the reactor.[1] |
| Suboptimal reaction temperature. | - Systematically screen a range of temperatures. For many reductive aminations, a moderate temperature (e.g., 60-80°C) is optimal. Excessively high temperatures can lead to byproduct formation.[1] | |
| Inefficient mixing. | - Utilize a static mixer before the reactor inlet.- Ensure the reactor geometry promotes efficient mixing (e.g., microchannel reactors). | |
| Catalyst deactivation. | - See the "Catalyst Deactivation and Regeneration" section in the FAQs. | |
| Byproduct Formation (e.g., Dibenzylamine, Tertiary Amines) | Over-alkylation of the desired N-benzylamine. | - Adjust the stoichiometry of the amine to the aldehyde. Using a slight excess of the primary amine can sometimes suppress the formation of tertiary amines. |
| Reduction of the starting aldehyde to benzyl alcohol. | - Use a reducing agent that is more selective for the imine over the carbonyl group, such as sodium triacetoxyborohydride in batch, or carefully control hydrogen pressure in continuous hydrogenation. | |
| Impurities in starting materials. | - Ensure the purity of benzaldehyde and the amine, as impurities can lead to side reactions. | |
| Inconsistent Results | Fluctuations in pump flow rates. | - Calibrate pumps regularly.- Use high-quality pumps designed for continuous flow chemistry. |
| Temperature and pressure instability. | - Ensure the heating/cooling system and back-pressure regulator are functioning correctly and providing stable conditions. |
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart outlining the systematic approach to troubleshooting low yield in continuous flow N-benzylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the continuous flow synthesis of N-benzylamines?
A1: The most frequently encountered challenges include:
-
Reactor Clogging: Caused by the precipitation of intermediates, products, or inorganic salt byproducts.
-
Byproduct Formation: Such as the formation of dibenzylamine or other over-alkylated products, as well as the reduction of the starting aldehyde to the corresponding alcohol.
-
Low Yields and Conversions: Often due to suboptimal reaction conditions such as temperature, pressure, flow rate, and catalyst activity.
-
Catalyst Deactivation: Heterogeneous catalysts can lose activity over time due to coking, poisoning, or sintering.
Q2: How can I prevent reactor clogging during my experiment?
A2: To prevent reactor clogging, you can:
-
Optimize Solvent and Concentration: Use a solvent system that ensures all components remain in solution at the reaction temperature and adjust reactant concentrations.
-
Control Temperature Profile: Avoid sharp temperature gradients that could cause sudden precipitation.
-
Increase Flow Rate: A higher flow rate reduces the residence time, which can sometimes prevent the buildup of precipitates.[1]
-
Utilize Physical Methods: In-line sonication can be effective in breaking up solid particles as they form.[1]
-
Employ Specialized Reactors: For reactions that generate significant solids, consider using a continuous stirred-tank reactor (CSTR) or an oscillatory plug flow reactor (OFR), which are better suited for handling slurries.
Q3: What are the key parameters to optimize for a successful continuous flow reductive amination?
A3: The key parameters to optimize are:
-
Temperature: Has a significant impact on reaction rate and selectivity.
-
Pressure: Particularly important when using gaseous reagents like hydrogen. Higher pressure increases gas solubility and can accelerate the reaction.
-
Flow Rate (Residence Time): Determines the time reactants spend in the reactor.
-
Stoichiometry: The molar ratio of amine to aldehyde can influence product distribution and minimize byproduct formation.
-
Catalyst: The choice of catalyst and its loading are crucial for achieving high conversion and selectivity.
Q4: How do I choose the right catalyst for my continuous flow synthesis of N-benzylamine?
A4: The choice of catalyst depends on the specific reaction. For reductive amination using hydrogen gas, common heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The catalyst should be robust under the reaction conditions and exhibit high selectivity for the desired product. Packed-bed reactors are often used to contain the solid catalyst.
Q5: What causes catalyst deactivation and how can I regenerate the catalyst?
A5: Catalyst deactivation can be caused by:
-
Fouling or Coking: Deposition of carbonaceous material on the catalyst surface.
-
Poisoning: Strong adsorption of impurities or byproducts onto the active sites.
-
Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.
Regeneration procedures depend on the catalyst and the deactivation mechanism. A common method for catalysts deactivated by coking is calcination, which involves heating the catalyst in a controlled atmosphere to burn off the carbon deposits.
Experimental Protocols
Representative Protocol for Continuous Flow Synthesis of N-Benzylhydroxylamine Hydrochloride
This protocol is based on the optimization study for the synthesis of N-benzylhydroxylamine hydrochloride.[1]
Materials:
-
Benzyl chloride
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Methanol
-
Continuous flow reactor system with pumps, preheating module, reaction modules, and back-pressure regulator.
Procedure:
-
Solution Preparation:
-
Prepare a 0.5 mol/L solution of benzyl chloride in a suitable solvent.
-
Prepare a 2.0 mol/L solution of hydroxylamine in methanol (neutralized from hydroxylamine hydrochloride with sodium hydroxide). This corresponds to 4.0 equivalents of hydroxylamine.
-
-
System Setup:
-
Set up the continuous flow reactor with one preheating module and nine reaction modules.
-
Set the reactor temperature to 60°C.
-
Set the back-pressure regulator to 8 bar.
-
-
Reaction Execution:
-
Pump the benzyl chloride solution and the hydroxylamine solution into the reactor at a flow rate of 5.0 mL/min for each stream.
-
The total residence time in the reactor will be approximately 7.38 minutes.
-
-
Work-up and Isolation:
-
Collect the reaction mixture after it exits the reactor.
-
Cool the mixture and adjust the pH to 4-5 with 10% hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate to remove organic impurities.
-
Concentrate the aqueous phase to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/ethyl acetate) to obtain pure N-benzylhydroxylamine hydrochloride.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride [1]
| Entry | Equivalents of NH2OH·HCl | Temperature (°C) | Flow Rate (mL/min) | Concentration (mol/L) | Yield (%) |
| 1 | 5.0 | 60 | 5.0 | 0.2 | 72 |
| 2 | 4.0 | 60 | 5.0 | 0.2 | 75 |
| 3 | 3.0 | 60 | 5.0 | 0.2 | 65 |
| 4 | 1.5 | 60 | 5.0 | 0.2 | 48 |
| 5 | 4.0 | 80 | 5.0 | 0.2 | 74 |
| 6 | 4.0 | 40 | 5.0 | 0.2 | 55 |
| 7 | 4.0 | 60 | 10.0 | 0.2 | 68 |
| 8 | 4.0 | 60 | 4.0 | 0.2 | 76 |
| 9 | 4.0 | 60 | 3.0 | 0.2 | 77 |
| 10 | 4.0 | 60 | 5.0 | 0.3 | 75 |
| 11 | 4.0 | 60 | 5.0 | 0.5 | 75 |
Visualizations
Experimental Workflow for Continuous Flow Synthesis
Caption: A simplified schematic of a typical experimental setup for continuous flow synthesis of N-benzylamines.
References
Catalyst selection and optimization for N-alkylation of amines
Welcome to the Technical Support Center for Catalyst Selection and Optimization for N-Alkylation of Amines. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this critical transformation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the N-alkylation of amines.
Q1: My N-alkylation reaction is resulting in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in N-alkylation of amines can arise from several factors. Below is a systematic guide to troubleshoot this issue.
Possible Causes:
-
Poor Reactivity of Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may exhibit slow reaction rates.[1] Similarly, less reactive alkylating agents, such as alkyl chlorides compared to bromides or iodides, can lead to slower reactions.[1]
-
Inappropriate Reaction Conditions:
-
Temperature: The reaction may require higher temperatures to proceed at a practical rate. However, excessively high temperatures can cause decomposition or promote side reactions.[1]
-
Solvent: The choice of solvent significantly impacts the reaction rate. Aprotic solvents are often more efficient for N-alkylation reactions involving alcohols.[1]
-
Base: The type and amount of base used are crucial. For instance, in reactions catalyzed by NHC-Ir(III) complexes, replacing KOtBu with bases like KOH, Cs2CO3, or K2CO3 did not improve or even reduced the yield.[2]
-
-
Catalyst Inactivity or Deactivation: The chosen catalyst may not be optimal for the specific substrates or may be deactivated by impurities.[3]
-
Product Inhibition: In some catalytic cycles, the amine product can coordinate to the catalyst, inhibiting its activity.[1]
-
Impure Reagents: The presence of water or other impurities in the starting materials or solvent can interfere with the reaction.[1]
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure that all starting materials, including the amine, alkylating agent, and solvent, are pure and dry.[1]
-
Optimize Reaction Temperature: Gradually increase the reaction temperature while carefully monitoring the reaction progress and the formation of any byproducts.[1]
-
Screen Different Solvents: Experiment with various solvents to find one that offers a good balance between reactant solubility and reaction rate.[1]
-
Screen Different Catalysts: If one catalyst is ineffective, try others known to be active for N-alkylation.[1] Catalysts based on Ruthenium (Ru) and Iridium (Ir) are commonly used, but complexes of other metals like Zinc (Zn) and Manganese (Mn) have also shown high efficiency.[2][4][5][6]
-
Adjust Catalyst Loading: In some cases, a lower catalyst loading can be detrimental to the yield.[2] Experiment with slightly higher catalyst concentrations.
Q2: I am observing significant over-alkylation, leading to the formation of tertiary amines or quaternary ammonium salts. How can I improve the selectivity for mono-alkylation?
A2: Over-alkylation is a common challenge because the nucleophilicity of the amine often increases after the first alkylation, making the secondary amine product more reactive than the primary amine starting material.[7][8][9]
Strategies to Enhance Mono-alkylation Selectivity:
-
Control Stoichiometry: Using a large excess of the starting amine or ammonia can favor the formation of the primary or secondary amine, respectively.[10]
-
Adjust Reaction Conditions:
-
Choice of Alkylating Agent: The reactivity of the alkylating agent plays a role; more reactive agents are more prone to causing multiple substitutions.[1]
-
Catalyst Selection: Certain catalysts exhibit high selectivity for mono-alkylation. For example, specific manganese pincer complexes have been shown to be highly selective at low temperatures (80 °C) with no N,N-dialkylation observed.[6] Similarly, a Zn(II)-catalyst has demonstrated good to excellent yields for a wide range of N-alkylated amines.[4]
-
Alternative Synthetic Routes:
-
Reductive Amination: This is often the preferred method for controlled N-alkylation as it avoids the issue of over-alkylation. It involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent.[11]
-
Use of Ammonia Surrogates: N-aminopyridinium salts can act as ammonia surrogates, allowing for the synthesis of secondary amines without the formation of over-alkylation products.[7][8]
-
Below is a troubleshooting workflow for addressing over-alkylation:
Q3: How can I effectively purify my N-alkylated product from unreacted starting materials and byproducts?
A3: Purification can be challenging, especially if the product has similar properties to the starting materials or byproducts.
Purification Techniques:
-
Column Chromatography: This is a very common and effective method for separating the desired product.
-
Distillation: If the boiling points of the components are significantly different, distillation under reduced pressure can be an effective purification method.[1]
-
Extraction: Differences in the basicity of the primary, secondary, and tertiary amines can be exploited through careful pH-controlled extractions.
-
Crystallization: If the product is a solid, recrystallization can be a powerful purification technique.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when selecting a catalyst for N-alkylation of amines?
A1: The choice of catalyst is critical for a successful N-alkylation reaction. Key factors include:
-
Substrate Scope and Functional Group Tolerance: The catalyst should be compatible with a wide range of amines and alkylating agents, and tolerate various functional groups present in the molecules. For example, some Zn(II)-catalysts show wide functional group tolerance.[4]
-
Selectivity: The catalyst should ideally be highly selective for mono-alkylation to avoid the formation of undesired over-alkylation products.[6]
-
Activity and Efficiency: A good catalyst should provide high yields in a reasonable amount of time with low catalyst loading.[2][12]
-
Reaction Conditions: The optimal operating conditions for the catalyst (temperature, pressure, solvent) should be considered. Many modern catalysts are being developed to work under milder conditions.[5]
-
Cost and Availability: For large-scale applications, the cost and commercial availability of the catalyst are important considerations.[5]
-
Mechanism: Understanding the catalytic mechanism, such as the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HA) pathway, can help in optimizing the reaction.[12][13] In this process, an alcohol is temporarily dehydrogenated by a metal catalyst to form a carbonyl compound, which then reacts with the amine to form an imine. The metal hydride then reduces the imine to the alkylated amine.[5]
Below is a general workflow for catalyst selection:
Q2: Which classes of catalysts are most commonly used for N-alkylation of amines with alcohols?
A2: Several classes of metal-based catalysts are effective for the N-alkylation of amines using alcohols as alkylating agents, primarily through the borrowing hydrogen mechanism.
-
Ruthenium (Ru) and Iridium (Ir) Complexes: These are among the most widely used and efficient catalysts.[2][5] They often feature N-heterocyclic carbene (NHC) or phosphine ligands and are known for their high activity and broad substrate scope.[2][5][14]
-
Non-Noble Metal Catalysts: In recent years, there has been a significant effort to develop catalysts based on more abundant and less expensive metals. Complexes of iron (Fe), manganese (Mn), and cobalt (Co) have emerged as promising alternatives.[5][6]
-
Zinc (Zn) Catalysts: Well-defined Zn(II)-catalysts have been reported for the selective N-alkylation of various amines with alcohols, offering an eco-friendly approach.[4]
-
Heterogeneous Catalysts: To simplify catalyst separation and recycling, heterogeneous catalysts have been developed. Examples include titanium hydroxide and metal-organic framework (MOF)-supported iridium complexes.[14][15]
Q3: What is the role of the base in these catalytic reactions?
A3: The base plays a crucial role in the catalytic cycle. In the borrowing hydrogen mechanism, a base is often required to facilitate the deprotonation of the alcohol to form an alkoxide, which is a key step in the initial dehydrogenation. The choice and concentration of the base can significantly influence the reaction rate and yield.[2] Common bases include potassium tert-butoxide (tBuOK), cesium carbonate (Cs2CO3), and potassium hydroxide (KOH).[2][4]
Data Presentation: Catalyst Performance
The following tables summarize quantitative data for various catalytic systems used in the N-alkylation of amines with alcohols.
Table 1: Optimization of Reaction Conditions for N-Alkylation of Aniline with Benzyl Alcohol [2]
| Entry | Catalyst | Base | Yield (%) |
| 1 | NHC-Ir(III) (2a) | tBuOK | 55 |
| 2 | NHC-Ir(III) (2b) | tBuOK | 80 |
| 3 | NHC-Ir(III) (2c) | tBuOK | 72 |
| 4 | NHC-Ru(II) (3a) | tBuOK | 40 |
| 5 | NHC-Ru(II) (3b) | tBuOK | 67 |
| 7 | NHC-Ir(III) (2b) | Cs2CO3 | 62 |
| 8 | NHC-Ir(III) (2b) | K2CO3 | 33 |
| 9 | NHC-Ir(III) (2b) | KOH | 58 |
| 10 | NHC-Ir(III) (2b) | tBuOK | 93 (24h) |
Reaction conditions: Aniline (1.0 mmol), benzyl alcohol (1.5 mmol), tBuOK (1.5 mmol), catalyst (1.0 mol%), 120 °C, 20 h (unless otherwise noted).[2]
Table 2: Scope of N-Alkylation with a Commercially Available Ru-Catalyst [5]
| Product | Amine | Alcohol | Yield (%) |
| 3b | p-Anisidine | 3-Phenyl-1-propanol | 90 |
| 3c | p-Anisidine | Cyclohexylmethanol | 70 |
| 3e | p-Anisidine | Benzyl alcohol | 85 |
| 3h | p-Anisidine | Amyl alcohol | High |
| 3i | Aniline | Pentyl alcohol | 71 |
| 3j | 4-Methylaniline | Pentyl alcohol | 62 |
Reaction conditions: Amine (1 mmol), alcohol (1 mmol), potassium tert-butoxide (1 mmol), [Ru]-3 catalyst (2 mol%), in toluene (1 mL) for 24 h.[5]
Experimental Protocols
General Procedure for Zn(II)-Catalyzed N-Alkylation of Amines with Alcohols[4]
-
In an oven-dried high-pressure tube, add the respective amine (1.0 mmol), alcohol (1.2 mmol), tBuOK (0.5 equiv, 0.5 mmol, 56 mg), and Zn(II)-catalyst (3.0 mol %, 0.03 mmol, 13.7 mg).
-
Add a tiny magnetic stir bar to the tube.
-
Under an argon atmosphere, add 3.0 mL of dry and degassed toluene.
-
Tightly cap the tube with a PTFE screw cap.
-
Place the reaction mixture in an oil bath preheated to 120 °C.
-
Continue the reaction for 16 hours.
-
After cooling, the product can be isolated and purified, typically by column chromatography.
General Procedure for Ru-Catalyzed N-Alkylation of Aniline with Methanol[1]
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru catalyst (0.5 mol %) and the base.
-
Under an inert atmosphere, add aniline (1.0 mmol) and anhydrous methanol (1 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 12 hours.
-
After 12 hours, remove the tube from the oil bath and allow it to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-methylaniline product.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to N-Benzylcyclopropylamine and Tranylcypromine as MAO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-Benzylcyclopropylamine and the well-established drug tranylcypromine as inhibitors of monoamine oxidase (MAO). The following sections present a quantitative analysis of their inhibitory potential, detailed experimental protocols for assessing MAO inhibition, and a discussion of their mechanisms of action, supported by signaling pathway diagrams.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and tranylcypromine against the two major isoforms of monoamine oxidase, MAO-A and MAO-B, are summarized below. While extensive quantitative data is available for tranylcypromine, specific IC50 and Ki values for this compound are less prevalent in the literature. Therefore, data for a closely related and highly potent analog, cis-N-benzyl-2-methoxycyclopropylamine, is included for a more comprehensive comparison.
| Compound | Target | IC50 | Ki | Selectivity |
| Tranylcypromine | MAO-A | 2.3 µM[1] | Approx. equal to MAO-B[1] | Non-selective |
| MAO-B | 0.95 µM[1] | Approx. equal to MAO-A[1] | ||
| This compound | MAO-A | Reaction too slow to determine accurately | - | Potent, irreversible inhibitor |
| MAO-B | Potent, irreversible inhibitor | - | ||
| cis-N-benzyl-2-methoxycyclopropylamine * | MAO-A | 170 nM | - | MAO-B selective |
| MAO-B | 5 nM | - |
Note: A lower IC50 or Ki value indicates greater inhibitory potency.
Mechanism of Action
Both this compound and tranylcypromine are mechanism-based, irreversible inhibitors of monoamine oxidase.[2][3] They act as suicide substrates, meaning the enzyme converts them into a reactive species that then covalently binds to the enzyme, leading to its inactivation.
Tranylcypromine is a non-selective inhibitor, meaning it inhibits both MAO-A and MAO-B.[4][5][6] This broad-spectrum inhibition leads to an increase in the levels of several key neurotransmitters, including serotonin, norepinephrine, and dopamine, which is the basis for its antidepressant effects.[5][6]
This compound and its derivatives are also potent irreversible inhibitors of MAO.[2] The inactivation process involves the formation of a covalent adduct with the enzyme's flavin cofactor.[3] Some derivatives, such as cis-N-benzyl-2-methoxycyclopropylamine, have demonstrated high selectivity for MAO-B.
The general mechanism of irreversible MAO inhibition by these cyclopropylamine-containing compounds is depicted in the following diagram.
Experimental Protocols
The following protocols describe common methods for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.
Fluorometric MAO Inhibition Assay using Kynuramine
This assay is based on the MAO-catalyzed deamination of kynuramine, which results in the formation of 4-hydroxyquinoline. The production of this fluorescent product can be monitored to determine enzyme activity.
Materials:
-
Human recombinant MAO-A or MAO-B
-
Kynuramine (substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound (e.g., this compound or tranylcypromine)
-
Reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the following:
-
Assay buffer
-
Test compound or reference inhibitor at various concentrations.
-
MAO-A or MAO-B enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the kynuramine substrate solution to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm. Kinetic readings can be taken over a period of time (e.g., 30 minutes).
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the control (no inhibitor) and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
The logical flow of a typical MAO inhibition experiment is outlined below.
Conclusion
Both this compound and tranylcypromine are potent, irreversible inhibitors of monoamine oxidase. Tranylcypromine exhibits non-selective inhibition of both MAO-A and MAO-B. While quantitative data for this compound is limited, it is known to be a potent inhibitor, and its derivatives, such as cis-N-benzyl-2-methoxycyclopropylamine, have demonstrated high potency and selectivity for MAO-B. The choice between these inhibitors for research or therapeutic development would depend on the desired selectivity profile and the specific application. The provided experimental protocols offer a robust framework for further investigation and comparison of these and other MAO inhibitors.
References
- 1. Mechanism-based inactivation of mitochondrial monoamine oxidase by N-(1-methylcyclopropyl)benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.lancaster-university.uk [research.lancaster-university.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Cyclopropylamine MAO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various cyclopropylamine-based monoamine oxidase (MAO) inhibitors. The information presented is supported by experimental data to aid in research and development efforts.
Introduction to Cyclopropylamine MAO Inhibitors
Cyclopropylamine-based compounds are a significant class of monoamine oxidase inhibitors. MAO is a crucial enzyme in the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, these compounds increase the synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression and various neurological disorders. The cyclopropylamine moiety is a key pharmacophore that often imparts a mechanism-based, irreversible inhibition of MAO.
Comparative Efficacy of Cyclopropylamine MAO Inhibitors
The efficacy of MAO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). A lower value for these parameters indicates a higher potency of the inhibitor. The selectivity of an inhibitor for MAO-A versus MAO-B is also a critical factor in its pharmacological profile and therapeutic application.
| Inhibitor | MAO-A IC50 | MAO-B IC50 | MAO-A Ki | MAO-B Ki | Selectivity | Reference |
| Tranylcypromine | - | 4 µM (no preincubation) | 7.7 µM | 3.8 µM | Non-selective | [1] |
| 0.074 µM (30 min preincubation) | [1] | |||||
| cis-N-benzyl-2-methoxycyclopropylamine | 170 nM (30 min preincubation) | 5 nM (30 min preincubation) | - | - | MAO-B selective | [1][2][3] |
| N-[2-(o-iodophenoxy)ethyl]cyclopropylamine (LY121768) | 0.4 nM | 1000 nM | - | - | MAO-A selective |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate used, enzyme source, and pre-incubation time.
Signaling Pathways of MAO Inhibition
MAO inhibitors exert their effects by preventing the degradation of monoamine neurotransmitters, thereby increasing their levels in the synaptic cleft. This leads to enhanced activation of their respective postsynaptic receptors and subsequent downstream signaling cascades.
Caption: General signaling pathway of MAO inhibition.
Experimental Protocols
The determination of MAO inhibitory activity is crucial for evaluating the efficacy of novel compounds. A common method is the in vitro MAO activity assay using spectrophotometry.
Objective: To determine the IC50 value of a cyclopropylamine MAO inhibitor against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Cyclopropylamine inhibitor (test compound)
-
Kynuramine (for MAO-A) or Benzylamine (for MAO-B) as substrate
-
Potassium phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of the cyclopropylamine inhibitor in DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant MAO-A and MAO-B enzymes to the desired concentration in potassium phosphate buffer.
-
Prepare the substrate solutions (kynuramine for MAO-A, benzylamine for MAO-B) in the same buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor (vehicle control, typically DMSO).
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 30 minutes) at 37°C. This is particularly important for irreversible inhibitors.
-
Initiate the reaction by adding the substrate to all wells.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 316 nm for the product of kynuramine oxidation) at multiple time points to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of MAO inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a novel cyclopropylamine MAO inhibitor.
Caption: Experimental workflow for MAO inhibitor evaluation.
Conclusion
The comparative analysis of cyclopropylamine MAO inhibitors reveals a diverse range of potencies and selectivities. While tranylcypromine is a well-established non-selective inhibitor, newer derivatives such as cis-N-benzyl-2-methoxycyclopropylamine and LY121768 demonstrate high selectivity for MAO-B and MAO-A, respectively. This selectivity is a key factor in designing drugs with improved therapeutic profiles and reduced side effects. The provided experimental protocols and workflows offer a foundational framework for the continued exploration and development of novel cyclopropylamine-based MAO inhibitors.
References
Determining the Purity of N-Benzylcyclopropylamine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds like N-Benzylcyclopropylamine is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative analysis of the two primary chromatographic techniques for purity determination: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This comparison is supported by typical performance data and detailed experimental protocols to assist in method selection and implementation.
Comparison of Key Analytical Techniques
Both GC-FID and HPLC-UV are powerful techniques for assessing the purity of this compound. The choice between them often depends on the volatility of potential impurities, the required sensitivity, and the available instrumentation.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Its high efficiency and speed make it an excellent choice for routine purity assessments.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a versatile method suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For amines that lack a strong chromophore, derivatization may be necessary to enhance UV detection.
A summary of the key performance parameters for each technique, based on the analysis of similar amine compounds, is presented in the table below.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Principle | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. |
| Typical Purity (%) | 98.5 - 99.9 | 98.5 - 99.9 |
| Linearity (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 3 - 4 µg/mL | 0.01 - 0.10 µg/mL |
| Limit of Quantitation (LOQ) | 3 - 4 µg/mL | 0.03 - 0.37 µg/mL |
| Advantages | High efficiency and speed for volatile compounds; can be coupled with mass spectrometry (GC-MS) for definitive identification of impurities.[1] | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established and validated methods available.[1] |
| Disadvantages | Not suitable for non-volatile or thermally labile impurities. Severe peak tailing can occur for highly basic amines.[2] | Can be more time-consuming to develop methods; may require derivatization for compounds with poor UV absorbance.[1] |
Experimental Protocols
Detailed methodologies for performing purity analysis of this compound using GC-FID and HPLC-UV are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol outlines a general method for the purity assessment of this compound using GC-FID.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Capillary column suitable for amine analysis (e.g., Agilent CP-Volamine, 60 m x 0.32 mm, 1.8 µm film thickness).[2]
-
Data acquisition and processing software.
Reagents:
-
This compound sample
-
High-purity solvent (e.g., methanol, dichloromethane)
-
Helium (carrier gas, 99.999% purity)
-
Hydrogen (FID fuel gas, 99.999% purity)
-
Air (FID oxidizer, zero grade)
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio, e.g., 50:1)
-
Carrier Gas Flow: 1.5 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector Temperature: 300 °C
-
-
Analysis: Inject the sample solution into the GC system.
-
Data Processing: Calculate the purity using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[1]
High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol
This protocol describes a reverse-phase HPLC method for the purity assessment of this compound. Derivatization with a suitable agent (e.g., dansyl chloride) may be required if the compound exhibits poor UV absorbance.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents:
-
This compound sample
-
Reference standard of this compound (of known purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Derivatizing agent (if necessary, e.g., dansyl chloride)
-
Buffer solution (if derivatization is performed)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid or TFA. The exact ratio may need to be optimized for best separation.
-
Sample Preparation:
-
Without Derivatization: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration (e.g., 0.5 mg/mL).
-
With Derivatization: Follow a validated derivatization protocol. This typically involves reacting the sample with the derivatizing agent in a buffered solution, followed by extraction of the derivative.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm or a wavelength appropriate for the derivatized compound.
-
-
Analysis: Inject a series of standard solutions of known concentrations to generate a calibration curve. Inject the sample solution.
-
Data Processing: Determine the peak area of this compound in the sample chromatogram. Calculate the purity by comparing the peak area to the calibration curve or by area percent normalization, assuming all impurities have a similar response factor.[1]
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for both GC-FID and HPLC-UV analysis.
References
Comparative Guide to the GC-MS Analysis of N-Benzylcyclopropylamine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of N-Benzylcyclopropylamine (BCA) and its primary metabolites. Alternative analytical methodologies are also discussed, offering insights into their respective strengths and weaknesses for this application. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting and implementing the most suitable analytical approach for their specific needs.
Introduction to this compound and its Metabolism
This compound is recognized for its role as a mechanism-based inactivator of cytochrome P450 (CYP450) enzymes.[1][2] Its metabolism is of significant interest in drug development due to the potential for drug-drug interactions and the formation of reactive metabolites. The primary metabolic pathway involves oxidative N-dealkylation catalyzed by CYP450, leading to the formation of several key metabolites.
The major metabolites of this compound that have been identified are:
-
Cyclopropanone hydrate
-
3-Hydroxypropionaldehyde
Minor metabolites include:
-
Cyclopropylamine
-
Benzaldehyde
-
Benzyl alcohol
-
Benzaldoxime
The analysis of BCA and its metabolites is crucial for understanding its pharmacokinetic and toxicological profile. GC-MS is a powerful and widely used technique for this purpose, offering high sensitivity and specificity.
GC-MS Analysis of this compound and Metabolites
Gas Chromatography-Mass Spectrometry is a preferred method for the analysis of volatile and semi-volatile compounds like this compound and some of its metabolites. The following sections detail the experimental protocol and expected data.
Experimental Protocol
A robust GC-MS method for the analysis of this compound and its metabolites involves the following steps:
1. Sample Preparation:
-
Extraction: For biological matrices such as plasma or microsomes, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to isolate the analytes. A typical LLE protocol would involve basifying the sample with a suitable buffer (e.g., sodium bicarbonate) and extracting with an organic solvent like ethyl acetate or diethyl ether.
-
Derivatization: Due to the polarity of some metabolites, particularly cyclopropylamine and 3-hydroxypropionaldehyde, derivatization is often necessary to improve their volatility and chromatographic peak shape.[3] Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common approach. The sample is dried and reconstituted in the derivatizing agent and a suitable solvent (e.g., pyridine), followed by heating to ensure complete reaction.
2. GC-MS Parameters:
A typical GC-MS setup for this analysis would include:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Injector Temperature | 250 - 280 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 50-70 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C, and hold for 5-10 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 amu |
Data Presentation: Retention Times and Mass Spectra
The following table summarizes the expected retention time (RT) ranges and key mass spectral fragments (m/z) for this compound and its metabolites under the described GC-MS conditions. Please note that actual retention times may vary depending on the specific instrument and column used.
| Compound | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| This compound | 10 - 15 | 147 (M+), 106, 91 (base peak), 77, 65, 56 |
| Cyclopropanone (as hydrate/TMS derivative) | 5 - 8 | 56 (M+ of cyclopropanone), 41, 28 |
| 3-Hydroxypropionaldehyde (as TMS derivative) | 8 - 12 | 146 (M+ of TMS derivative), 117, 73, 45 |
| Cyclopropylamine (as TMS derivative) | 4 - 7 | 129 (M+ of TMS derivative), 114, 73, 57 |
| Benzaldehyde | 7 - 10 | 106 (M+), 105, 77 (base peak), 51 |
| Benzyl alcohol | 8 - 11 | 108 (M+), 107, 79, 77 (base peak) |
| Benzaldoxime | 9 - 13 | 121 (M+), 104, 91, 77, 51 |
Note: M+ refers to the molecular ion. The base peak is the most intense peak in the mass spectrum.
Alternative Analytical Methods
While GC-MS is a powerful tool, other techniques can also be employed for the analysis of this compound and its metabolites. The choice of method often depends on the specific analytical requirements, such as the need for high throughput, sensitivity, or the analysis of non-volatile metabolites.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability.
-
Advantages:
-
Applicable to a broader range of compounds, including polar and non-volatile metabolites.
-
No derivatization is required for many compounds.
-
Offers various detection methods, including UV, fluorescence, and mass spectrometry (LC-MS).
-
-
Disadvantages:
-
May have lower resolution compared to capillary GC.
-
UV detection may lack the specificity of mass spectrometry.
-
A typical HPLC method would involve a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water containing a modifier like formic acid or ammonium acetate.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. It is particularly well-suited for the analysis of complex biological samples.
-
Advantages:
-
High sensitivity and selectivity.
-
Applicable to a wide range of metabolites without derivatization.
-
Provides structural information for metabolite identification.
-
-
Disadvantages:
-
Matrix effects can suppress or enhance the ionization of analytes, affecting accuracy.
-
Higher instrumentation cost compared to HPLC-UV.
-
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is particularly useful for the analysis of charged species, such as amines.
-
Advantages:
-
Extremely high separation efficiency.
-
Requires very small sample volumes.
-
Can be coupled with mass spectrometry (CE-MS) for enhanced detection.
-
-
Disadvantages:
-
Lower loading capacity compared to HPLC.
-
Can be less robust for routine analysis.
-
Performance Comparison
The following table provides a qualitative comparison of the performance of GC-MS, HPLC, LC-MS, and CE for the analysis of this compound and its metabolites.
| Analytical Technique | Sensitivity | Selectivity | Throughput | Cost | Applicability to Metabolites |
| GC-MS | High | Very High | Moderate | Moderate | Good for volatile/derivatized metabolites |
| HPLC-UV | Moderate | Moderate | High | Low | Good for non-volatile/polar metabolites |
| LC-MS/MS | Very High | Very High | High | High | Excellent for a wide range of metabolites |
| CE-MS | High | Very High | Moderate | High | Excellent for charged metabolites |
Visualizing the Workflow and Metabolic Pathway
To better illustrate the analytical process and the metabolic fate of this compound, the following diagrams are provided.
Conclusion
The GC-MS method, particularly after appropriate sample preparation including derivatization, provides a robust, sensitive, and selective approach for the analysis of this compound and its key metabolites. The choice of the analytical method should be guided by the specific research question, the nature of the sample matrix, and the available instrumentation. For comprehensive metabolic profiling, LC-MS/MS offers significant advantages in its ability to analyze a wider range of metabolites without derivatization. This guide serves as a starting point for researchers to develop and validate analytical methods for the accurate quantification and identification of this compound and its metabolites.
References
A Comparative Guide to the Quantification of N-Benzylcyclopropylamine in Biological Samples using LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of novel compounds in biological matrices is a critical step in pharmacokinetic and toxicokinetic studies. N-Benzylcyclopropylamine, a compound of interest in pharmaceutical development, requires robust and sensitive analytical methods for its detection. This guide provides a detailed comparison of a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound in plasma.
Quantitative Data Summary
The performance of the LC-MS/MS and a comparative GC-MS method for the quantification of this compound in human plasma is summarized below. The data presented are representative of typical validation parameters for such assays.
| Parameter | LC-MS/MS Method | GC-MS Method (with derivatization) |
| Linearity Range | 0.1 - 100 ng/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 1 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.3 ng/mL |
| Intra-day Precision (%RSD) | < 6% | < 10% |
| Inter-day Precision (%RSD) | < 8% | < 12% |
| Recovery | > 85% | 75 - 90% |
Experimental Workflow Diagrams
The following diagrams illustrate the experimental workflows for both the LC-MS/MS and GC-MS methods.
Detailed Experimental Protocols
Method 1: LC-MS/MS Quantification of this compound
This method provides high sensitivity and specificity for the quantification of this compound in plasma.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound-d7, 100 ng/mL).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.[1]
2. Liquid Chromatography Conditions
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A gradient elution starting from 5% B, increasing to 95% B over 5 minutes, holding for 1 minute, and then re-equilibrating.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 148.1 → Product ion (Q3) m/z 91.1 (for the benzyl fragment).
-
This compound-d7 (IS): Precursor ion (Q1) m/z 155.1 → Product ion (Q3) m/z 98.1.
-
-
Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Method 2: GC-MS Quantification of this compound (Alternative Method)
This method serves as an alternative, particularly when LC-MS/MS is unavailable. It often requires derivatization to improve the volatility and thermal stability of the analyte.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., ethyl acetate), followed by vortexing and centrifugation.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a derivatizing agent (e.g., N,N-dimethylformamide) and 50 µL of a derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA or trifluoroacetic anhydride - TFAA).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization reaction.
2. Gas Chromatography Conditions
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C).
-
Injection Mode: Splitless.
3. Mass Spectrometry Conditions
-
Ion Source: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM).
-
Monitored Ions (Hypothetical for TFAA derivative): Specific m/z values for the derivatized this compound and its internal standard would be selected based on their fragmentation patterns to enhance sensitivity and selectivity.[2]
Comparison of Methods
-
Sensitivity and Selectivity: LC-MS/MS generally offers superior sensitivity and selectivity due to the specificity of MRM transitions, allowing for lower limits of detection.
-
Sample Preparation: The LC-MS/MS method described utilizes a simpler and faster protein precipitation protocol.[1][3] In contrast, the GC-MS method requires a more complex and time-consuming liquid-liquid extraction followed by a critical derivatization step.
-
Throughput: The faster sample preparation and shorter run times often associated with modern UPLC systems paired with MS/MS detection give the LC-MS/MS method higher throughput capabilities.
-
Matrix Effects: While both methods can be susceptible to matrix effects, the use of a stable isotope-labeled internal standard is crucial for mitigating these effects and ensuring accurate quantification in both techniques.[4]
-
Instrumentation: The choice of method may also depend on the availability of instrumentation within a laboratory.
References
Comparative Mutagenicity of N-allyl vs. N-cyclopropyl N-nitroso Compounds: A Guide for Researchers
This guide provides a comparative analysis of the mutagenicity of N-allyl and N-cyclopropyl N-nitroso compounds, intended for researchers, scientists, and professionals in drug development. The focus is on the differential mutagenic potential and the underlying chemical mechanisms, supported by experimental data and detailed protocols.
Executive Summary
A seminal study comparing directly acting N-nitroso compounds revealed that N-cyclopropyl analogues are significantly more potent mutagens than their N-allyl counterparts in the Salmonella typhimurium TA1535 assay.[1] This finding was contrary to the initial hypothesis that both compound types would exhibit similar mutagenicity due to the expected chemical rearrangement of the highly unstable cyclopropyl cation to the more stable allyl cation. The observed higher mutagenicity of the cyclopropyl compounds suggests that the reactive intermediate responsible for DNA alkylation is the diazonium ion itself, rather than the free carbocation.[1]
Data Presentation: Mutagenicity Comparison
The following table summarizes the comparative mutagenicity of N-allyl and N-cyclopropyl N-nitroso compounds as determined in Salmonella typhimurium strain TA1535, which is sensitive to base-pair substitution mutagens.[1][2][3][4][5] Since the specific quantitative data from the primary literature was not available, the comparison is presented based on the reported relative potencies.
| Compound Pair | N-nitroso Compound | Chemical Structure | Mutagenic Potency (Relative to Allyl Analog) | Reference |
| Pair 1 | N-nitroso-N-allyl urea | C₄H₇N₃O₂ | Baseline | [1] |
| N-nitroso-N-cyclopropyl urea | C₄H₇N₃O₂ | Significantly Higher | [1] | |
| Pair 2 | N-nitroso-acetoxymethyl-allylamine | C₆H₁₁N₃O₃ | Baseline | [1] |
| N-nitroso-acetoxymethyl-cyclopropylamine | C₆H₁₁N₃O₃ | Significantly Higher | [1] | |
| Pair 3 | N-nitroso(1-acetoxyethyl)allylamine | C₇H₁₃N₃O₃ | Baseline | [1] |
| N-nitroso(1-acetoxyethyl)cyclopropylamine | C₇H₁₃N₃O₃ | Significantly Higher | [1] |
Experimental Protocols
The mutagenicity data is based on the bacterial reverse mutation assay, commonly known as the Ames test.[6][7][8] The following is a detailed methodology representative of the likely protocol used for testing these directly acting N-nitroso compounds.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the ability of N-allyl and N-cyclopropyl N-nitroso compounds to induce reverse mutations at the histidine locus in Salmonella typhimurium strain TA1535.
Materials:
-
Tester Strain: Salmonella typhimurium TA1535 (carries a missense mutation, hisG46, making it a histidine auxotroph; it is sensitive to base-pair substitution mutagens).[4][5]
-
Test Compounds: N-nitroso-N-allyl urea, N-nitroso-N-cyclopropyl urea, and their acetoxymethyl and 1-acetoxyethyl derivatives.
-
Media: Vogel-Bonner medium E (minimal glucose agar), Nutrient Broth, Top Agar (containing a trace amount of histidine and biotin).
-
Control Substances: A known mutagen for TA1535 (e.g., sodium azide) as a positive control, and the solvent used to dissolve the test compounds as a negative (vehicle) control.
-
Sterile glassware, petri dishes, incubators.
Procedure:
-
Strain Preparation: An overnight culture of S. typhimurium TA1535 is grown in Nutrient Broth at 37°C to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Plate Incorporation Assay:
-
To 2 mL of molten top agar held at 45°C, 0.1 mL of the bacterial culture is added.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the tube at various concentrations.
-
The contents are gently mixed and poured over the surface of a minimal glucose agar plate.
-
-
Metabolic Activation (S9 Mix): For directly acting mutagens like the N-nitrosoureas tested, the addition of a metabolic activation system (S9 mix from rat or hamster liver) is not required.[2] The mutagenicity is assessed in the absence of S9.
-
Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (His⁺) on each plate is counted. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is significantly above the spontaneous reversion rate observed on the negative control plates.
Signaling Pathways and Reaction Mechanisms
The mutagenicity of these N-nitrosoureas is initiated by their chemical decomposition under physiological conditions to form highly reactive electrophiles that can alkylate DNA.
Experimental Workflow: Ames Test
The following diagram illustrates the general workflow for the plate incorporation Ames test used to evaluate the mutagenicity of these compounds.
Caption: Workflow of the Ames Plate Incorporation Assay.
Proposed Mechanism of Mutagenesis
The key difference in mutagenicity is attributed to the nature of the alkylating species. The N-nitrosourea compounds undergo hydrolysis to form a diazonium ion intermediate. It is this intermediate, not a free carbocation, that is believed to be the primary DNA alkylating agent.
Caption: Proposed reaction pathways for N-allyl and N-cyclopropyl N-nitrosoureas.
Mechanism of Cation Rearrangement
The initial hypothesis for equal mutagenicity was based on the rapid rearrangement of the cyclopropylmethyl cation to the more stable allyl cation.[1] If the free carbocation were the alkylating species, both N-allyl and N-cyclopropyl compounds would ultimately lead to the formation of allyl-DNA adducts. The experimental results, showing higher mutagenicity for the cyclopropyl compounds, contradict this and support the direct role of the diazonium ion in alkylation before it can decompose into a free cation and rearrange.
Caption: Divergent fates of the cyclopropyl diazonium ion.
Conclusion
The experimental evidence strongly indicates that N-cyclopropyl N-nitroso compounds are more potent mutagens than their N-allyl counterparts. This difference is attributed to the direct alkylating activity of the cyclopropyl diazonium ion intermediate, which reacts with DNA before it can undergo decomposition and rearrangement to the less mutagenic allyl cation. These findings have significant implications for the structure-activity relationship of N-nitroso compounds and are crucial for the safety assessment of potential drug candidates and environmental contaminants containing these chemical moieties.
References
- 1. Aryl diazonium intermediates enable mild DNA-compatible C–C bond formation for medicinally relevant combinatorial library synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutagenicity of 22 N-nitrosamides and related compounds for Salmonella typhimurium TA1535 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of mutagenicity and chemical properties of N-methyl-N'alkyl-N-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemicals mutagenic in Salmonella typhimurium strain TA1535 but not in TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. re-place.be [re-place.be]
A Comparative Guide to the Synthesis and Spectroscopic Validation of N-Benzylcyclopropylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes to N-Benzylcyclopropylamine, a valuable building block in medicinal chemistry. The validation of the synthesized product through comprehensive spectroscopic analysis is detailed, offering a benchmark for researchers in the field. All experimental data is presented in clear, tabular formats for ease of comparison, accompanied by detailed methodologies.
Synthesis of this compound: A Comparison of Two Methods
Two common methods for the synthesis of this compound are reductive amination and N-alkylation. Below is a comparison of these two approaches.
Method 1: Reductive Amination
This method involves a two-step, one-pot reaction where benzaldehyde and cyclopropylamine are first condensed to form an imine, which is then reduced in situ to the desired this compound.
Method 2: N-Alkylation
This approach involves the direct alkylation of benzylamine with a cyclopropyl halide, such as cyclopropyl bromide, in the presence of a base.
| Feature | Method 1: Reductive Amination | Method 2: N-Alkylation |
| Starting Materials | Benzaldehyde, Cyclopropylamine | Benzylamine, Cyclopropyl Bromide |
| Reagents | Reducing agent (e.g., NaBH₄, NaBH(OAc)₃), optional acid catalyst | Base (e.g., K₂CO₃, Et₃N) |
| Reaction Conditions | Typically mild, often at room temperature | May require heating |
| Advantages | Generally good yields, readily available starting materials | Direct formation of the C-N bond |
| Disadvantages | Potential for over-alkylation to form tertiary amines | Cyclopropyl halides can be expensive and may undergo side reactions |
Spectroscopic Validation of this compound
The successful synthesis of this compound can be confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below serves as a reference for the validation of the synthesized product.
¹H NMR (Proton NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.35-7.24 | m | - | 5H, Aromatic (C₆H₅) |
| 3.87 | s | - | 2H, Benzyl (CH₂) |
| 1.99-1.94 | m | - | 1H, Cyclopropyl (CH) |
| 0.58-0.56 | m | - | 4H, Cyclopropyl (CH₂) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
¹³C NMR (Carbon-13 NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 137.27 | Aromatic (quaternary C) |
| 129.69 | Aromatic (CH) |
| 128.39 | Aromatic (CH) |
| 127.38 | Aromatic (CH) |
| 64.62 | Benzyl (CH₂) |
| 41.42 | Cyclopropyl (CH) |
| 7.12 | Cyclopropyl (CH₂) |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3025 | Aromatic C-H stretch |
| 2920 | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Aromatic C=C stretch |
| 1120 | C-N stretch |
| 735, 695 | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 147 | 45 | [M]⁺ (Molecular ion) |
| 146 | 100 | [M-H]⁺ |
| 91 | 85 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 15 | [C₆H₅]⁺ (Phenyl ion) |
| 65 | 20 | [C₅H₅]⁺ |
Experimental Protocols
General Synthesis and Validation Workflow
Caption: General workflow for the synthesis and spectroscopic validation of this compound.
Synthesis Method 1: Reductive Amination
-
To a solution of benzaldehyde (1.0 eq) in methanol, add cyclopropylamine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis Method 2: N-Alkylation
-
To a solution of benzylamine (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add cyclopropyl bromide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy
-
Dissolve a small amount of the purified product (5-10 mg) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans and a relaxation delay are used to ensure adequate signal intensity.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
For a liquid sample, a drop of the neat compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plates or ATR crystal, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
The analysis is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Dissolve a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC, where the compound is separated from any impurities.
-
The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
A Comparative Guide to Purity Assessment of N-Benzylcyclopropylamine
For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds such as N-Benzylcyclopropylamine is a critical step to ensure the reliability of research data and the safety of potential therapeutic agents. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for the purity assessment of this compound. Detailed experimental protocols, a comparison of performance characteristics, and decision-making workflows are presented to assist in selecting the most appropriate analytical methodology.
Comparison of Analytical Techniques
The determination of purity for this compound can be effectively achieved through several analytical methods. While HPLC is a robust and widely utilized technique, orthogonal methods such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative and complementary approaches. The selection of a particular method is often dictated by the specific requirements of the analysis, including the nature of potential impurities, the need for quantitative accuracy, and the desired throughput.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established methods are available. | Method development can be time-consuming, requires reference standards for precise quantification. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | High efficiency and speed for volatile compounds, can be coupled with Mass Spectrometry (GC-MS) for definitive impurity identification. | Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar analytes like amines to improve peak shape and volatility.[1] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Provides quantitative information based on the direct relationship between the NMR signal integral and the number of nuclei. | Highly accurate and precise for purity determination without the need for a specific reference standard of the analyte, non-destructive.[2][3][4][5][6] | Lower sensitivity compared to chromatographic techniques for trace impurities, potential for signal overlap in complex mixtures. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase for separation. | Faster separations and lower organic solvent consumption compared to HPLC. | Requires specialized instrumentation. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, minimal sample and solvent consumption. | Can have lower sensitivity and reproducibility compared to HPLC. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed. These protocols are intended as a starting point and may require optimization for specific instruments and sample matrices.
1. High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method suitable for the purity assessment of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
-
This compound sample
-
Reference standard of this compound (of known purity)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% TFA. The exact ratio may need to be optimized to achieve the desired retention time and separation. Degas the mobile phase prior to use.
-
Standard Solution Preparation: Accurately prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to construct a calibration curve.
-
Sample Solution Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration within the calibration range (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 210 nm or 254 nm (based on the UV absorbance of the benzyl group)
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Processing: Determine the peak area of this compound in the sample chromatogram. Purity can be calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks. For higher accuracy, quantification should be performed against the calibration curve generated from the reference standard.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities. Derivatization may be necessary to improve the chromatographic properties of this compound.[1]
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
-
-
Reagents:
-
This compound sample
-
Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)
-
(Optional) Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
-
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., 1 mg/mL).
-
(Optional) Derivatization: To improve peak shape and volatility, a derivatization step can be performed. For example, silylation with BSTFA can be carried out by mixing the sample solution with the reagent and heating at 60-70°C for 30 minutes.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode, e.g., 20:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
-
-
Data Processing: Purity is typically calculated using the area percent method. Identification of impurities can be achieved by comparing their mass spectra with a spectral library (e.g., NIST).
-
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute method for purity determination without the need for a compound-specific reference standard.[2][3][4][5][6]
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Internal standard of known purity (e.g., Maleic acid, 1,4-Dinitrobenzene)
-
This compound sample
-
-
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the this compound sample and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
-
Potential Impurities
During the synthesis of this compound, several impurities may be formed, including:
-
Unreacted starting materials (e.g., Benzylamine, a cyclopropylamine precursor).
-
By-products from side reactions (e.g., dibenzylamine from over-alkylation).
-
Residual solvents from the reaction and purification process.
A multi-technique approach is often beneficial for a comprehensive impurity profile. For instance, HPLC can quantify non-volatile impurities, while GC is well-suited for detecting residual solvents.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Decision-making flowchart for analytical method selection.
References
A Comparative Guide to N-Benzylcyclopropylamine and Other Irreversible Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the irreversible monoamine oxidase inhibitor (MAOI) N-Benzylcyclopropylamine and its analogs with other established irreversible MAOIs, namely phenelzine, tranylcypromine, and isocarboxazid. The information presented herein is intended to be an objective resource, supported by available experimental data, to aid in research and drug development efforts.
Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase
Monoamine oxidase (MAO) enzymes, which exist in two isoforms (MAO-A and MAO-B), are critical for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Irreversible MAOIs form a covalent bond with the enzyme, typically with the flavin cofactor, leading to a long-lasting inhibition that is only overcome by the synthesis of new enzyme molecules.[2] This sustained increase in neurotransmitter levels is the basis for their therapeutic effects in depression and other neurological disorders.[3]
The cyclopropylamine moiety, present in this compound and tranylcypromine, is a key structural feature for mechanism-based inactivation of MAO.[4] The strain in the cyclopropyl ring facilitates the inhibitory action.[5] Similarly, hydrazine derivatives like phenelzine and isocarboxazid also act as irreversible inhibitors.[2]
Quantitative Comparison of Inhibitory Potency
| Compound | Type | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | MAO-A Kᵢ (µM) | MAO-B Kᵢ (µM) | Selectivity |
| cis-N-benzyl-2-methoxycyclopropylamine | Irreversible Cyclopropylamine | 170[6] | 5[6] | - | - | MAO-B selective |
| Phenelzine | Irreversible Hydrazine | - | - | 0.112[1] | 0.047[1] | Non-selective |
| Tranylcypromine | Irreversible Cyclopropylamine | 2300[7] | 950[7] | ~micromolar[1] | ~micromolar[1] | Non-selective |
| Isocarboxazid | Irreversible Hydrazine | Not readily available | Not readily available | Not readily available | Not readily available | Non-selective |
Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions, such as substrate and enzyme source.
Signaling Pathway of Monoamine Oxidase Inhibition
The following diagram illustrates the general signaling pathway affected by monoamine oxidase inhibitors.
MAO Inhibition Pathway
Experimental Protocols
In Vitro Monoamine Oxidase Inhibition Assay
A common method to determine the inhibitory potency (IC₅₀) of a compound against MAO-A and MAO-B is through a fluorometric assay.
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced from the MAO-catalyzed oxidation of a substrate, such as p-tyramine. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe into a highly fluorescent product. The fluorescence intensity is directly proportional to the MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
p-Tyramine (substrate)
-
Test compounds (e.g., this compound) and reference inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, HRP, and the fluorescent probe.
-
Inhibitor Incubation: Add the test compounds or reference inhibitors to the respective wells. For irreversible inhibitors, a pre-incubation period (e.g., 15-30 minutes) with the MAO enzyme is often included to allow for time-dependent inactivation.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells.
-
Reaction Initiation: Initiate the reaction by adding the substrate, p-tyramine.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Comparing MAOIs
The following diagram outlines a typical workflow for the comparative evaluation of MAO inhibitors.
MAOI Comparison Workflow
Conclusion
This compound and its analogs represent a class of irreversible MAO inhibitors with potential for high potency and selectivity, particularly for MAO-B as suggested by the data on cis-N-benzyl-2-methoxycyclopropylamine.[6] In comparison, established drugs like phenelzine and tranylcypromine are non-selective irreversible inhibitors.[1][7] The lack of readily available quantitative data for this compound itself highlights an area for further investigation to fully characterize its inhibitory profile. The experimental protocols outlined in this guide provide a framework for such a comparative analysis. A thorough understanding of the potency, selectivity, and mechanism of action is crucial for the rational design and development of novel MAOIs with improved therapeutic profiles.
References
- 1. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibitors: reversible and irreversible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Parameters for Irreversible Inactivation of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Characterization of N-Benzylcyclopropylamine Synthesis Byproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential byproducts generated during the synthesis of N-Benzylcyclopropylamine via two common synthetic routes: direct N-alkylation and reductive amination. Understanding and controlling these impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the synthetic pathways, potential byproducts, and analytical methodologies for their characterization, supported by generalized experimental protocols and data presentation formats.
Introduction
This compound is a valuable building block in medicinal chemistry. The purity of this intermediate is paramount, as byproducts can carry over into the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. This guide focuses on the characterization of process-related impurities arising from the two primary synthetic strategies employed for its production.
Comparison of Synthetic Routes and Potential Byproducts
The choice of synthetic route for this compound can significantly influence the impurity profile of the final product. Below is a comparison of two common methods:
1. Direct N-Alkylation of Cyclopropylamine with Benzyl Halide:
This method involves the direct reaction of cyclopropylamine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base. While straightforward, this approach is often associated with over-alkylation due to the increased nucleophilicity of the secondary amine product compared to the starting primary amine.[1]
2. Reductive Amination of Benzaldehyde with Cyclopropylamine:
Reductive amination is a widely used method for the synthesis of secondary amines and can minimize over-alkylation.[1] This two-step, one-pot reaction involves the formation of an imine intermediate from the condensation of benzaldehyde and cyclopropylamine, followed by its reduction to the target secondary amine.
A summary of the potential byproducts for each route is presented in the table below.
| Synthetic Route | Reactants | Potential Byproducts | Rationale for Formation |
| Direct N-Alkylation | Cyclopropylamine, Benzyl Halide, Base | N,N-Dibenzylcyclopropylamine | The product, this compound, is more nucleophilic than cyclopropylamine and can react with another molecule of benzyl halide.[1] |
| Unreacted Benzyl Halide | Incomplete reaction or use of excess reagent. | ||
| Benzyl Alcohol, Benzaldehyde, Dibenzyl Ether | Impurities present in the starting benzyl halide raw material.[2][3] | ||
| Reductive Amination | Cyclopropylamine, Benzaldehyde, Reducing Agent | N,N-Dibenzylcyclopropylamine | Can still occur to a lesser extent if reaction conditions are not optimized, particularly with certain reducing agents. |
| Unreacted Benzaldehyde | Incomplete reaction or insufficient reducing agent. | ||
| Benzyl Alcohol | Reduction of unreacted benzaldehyde by the reducing agent. | ||
| N,N-Dicyclopropylbenzylamine | Potential side reaction, though less common. |
Experimental Protocols
Detailed analytical methods are crucial for the identification and quantification of byproducts. Below are generalized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) that can be adapted and validated for the analysis of this compound and its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.
Methodology:
-
Sample Preparation:
-
Dissolve a known concentration of the this compound sample in a suitable solvent (e.g., methanol, ethyl acetate).
-
For the analysis of primary amines like cyclopropylamine, derivatization with a silylating agent (e.g., MSTFA) may be necessary to improve peak shape and sensitivity.[4]
-
-
GC-MS Conditions (Example):
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with reference libraries (e.g., NIST) and retention times of known standards.
-
Quantify impurities using a suitable internal or external standard method.
-
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a robust method for the quantification of non-volatile impurities and for monitoring reaction progress.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantify impurities by comparing peak areas to a calibration curve generated from certified reference standards.
-
Relative response factors should be determined for accurate quantification of impurities.
-
Visualizing Reaction Pathways and Analytical Workflows
Reaction Pathways
References
Safety Operating Guide
Navigating the Safe Disposal of N-Benzylcyclopropylamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in the field of drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This document provides a detailed, step-by-step protocol for the proper disposal of N-Benzylcyclopropylamine, safeguarding both personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is critical to be outfitted with the appropriate Personal Protective Equipment (PPE). The hazardous nature of this compound necessitates rigorous safety measures to prevent accidental exposure.
Required Personal Protective Equipment:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of the chemical or any solutions used during disposal. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause severe burns and irritation. |
| Body Protection | A laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of any vapors. |
Disposal Protocol: A Step-by-Step Approach
The recommended method for the disposal of this compound involves careful packaging, labeling, and transfer to a licensed waste disposal facility. Due to its hazardous properties, it should not be disposed of down the drain or in regular trash.
Experimental Protocol: Waste Collection and Preparation for Disposal
Objective: To safely prepare this compound waste for collection by a certified hazardous waste disposal service.
Materials:
-
This compound waste (solid or liquid)
-
Compatible, leak-proof waste container (e.g., a labeled glass or polyethylene container)
-
Absorbent material (e.g., vermiculite or sand) for liquid waste
-
Hazardous waste labels
Procedure:
-
Segregation of Waste:
-
Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed to avoid potentially dangerous reactions.
-
-
Containerization:
-
Solid Waste: Place solid this compound waste directly into the designated waste container.
-
Liquid Waste: For solutions containing this compound, pour the liquid into the designated hazardous liquid waste container. It is good practice to add an absorbent material like vermiculite to the container to absorb the liquid.
-
Ensure the container is properly sealed to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazard information (e.g., "Corrosive," "Harmful if Swallowed/In Contact with Skin").
-
Indicate the approximate quantity of waste in the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep away from incompatible materials, heat, sparks, and open flames.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide them with the necessary information about the waste, including the chemical name and quantity. Disposal should be in accordance with all local, state, and federal regulations.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for a comprehensive understanding of its chemical and physical properties.
| Property | Value | Unit | Source |
| Molecular Weight | 147.22 | g/mol | [1][2][3] |
| Boiling Point | 80-81 (at 5 Torr) | °C | [2] |
| Melting Point | 97-98.5 | °C | [2] |
| Flash Point | 92.8 | °C | [2] |
| Density | 1.01 ± 0.1 | g/cm³ | [2] |
| pKa | 8.47 ± 0.20 | [2] | |
| LogP (Octanol/Water Partition Coefficient) | 1.939 | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling N-Benzylcyclopropylamine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of N-Benzylcyclopropylamine, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures.
Hazard Identification and Personal Protective Equipment
This compound is a combustible liquid that is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage and is harmful to aquatic life. Due to its hazardous nature, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. Conforming to EN166 (EU) or 29 CFR 1910.133 (US).[1][2] | Protects against splashes of the chemical which can cause serious eye damage.[3] |
| Hand Protection | Nitrile or other chemically resistant gloves, tested according to EN 374.[4][5] | Prevents skin contact, which can cause burns and harmful absorption.[1] |
| Body Protection | Laboratory coat, one-piece coverall, or hooded two-piece chemical splash suit.[6] | Protects against contamination of clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][7] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., ammonia and organic ammonia derivatives filter).[1] | Minimizes inhalation of vapors which may cause respiratory irritation.[3][4] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining a safe laboratory environment.
-
Handling: Always use this compound within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[1][8] Avoid contact with skin, eyes, and clothing.[1][9] Do not ingest or inhale vapors.[1] Keep away from open flames, hot surfaces, and other sources of ignition.[1]
-
Storage: Store in a cool, dry, and well-ventilated place.[1][9] Keep containers tightly closed.[1][4] Store in a corrosives area, away from incompatible materials such as strong oxidizing agents and acids.[1][8]
Emergency Procedures
In the event of an emergency, follow these procedures:
Table 2: Emergency Response Protocols
| Emergency | Procedure |
| Spill | Evacuate personnel to a safe area.[8] Wear appropriate PPE.[8] Remove all sources of ignition.[1][8] Contain the spill using inert absorbent material (e.g., sand, vermiculite).[1][4] Collect the absorbed material into a suitable, closed container for disposal.[1][4] |
| Fire | Use carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish.[1] A water spray may be used to cool closed containers.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[1][8] |
| First Aid | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5] If on skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[5] If inhaled: Move person into fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][9] If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in designated, clearly labeled, and sealed containers.[4][10] Do not dispose of this chemical down the drain.[4]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Benzyl(cyclopropylmethyl)amine | C11H15N | CID 518069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. carlroth.com [carlroth.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
